Product packaging for 4'-Bromochalcone(Cat. No.:CAS No. 2403-27-2)

4'-Bromochalcone

Cat. No.: B182549
CAS No.: 2403-27-2
M. Wt: 287.15 g/mol
InChI Key: QMHDTKUBDZUMNH-IZZDOVSWSA-N
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Description

4'-Bromochalcone is a brominated derivative of chalcone, characterized by the molecular formula C 15 H 11 BrO and a molecular weight of 287.15 g/mol . This compound is supplied as a high-purity solid for research applications. In biomedical research, this compound serves as a valuable scaffold for investigating new therapeutic agents. Chalcone derivatives have demonstrated a wide range of pharmacological activities, and the bromine substitution at the 4'-position is a key structural feature for biological activity . Specifically, related bromo-chalcone compounds have shown promising cytotoxic effects on T47D breast cancer cells , inducing apoptosis through the decrease of Bcl-2 protein expression . Furthermore, this compound has been identified among chalcone derivatives evaluated for their antinociceptive (pain-relieving) properties . The compound is synthesized primarily via a Claisen-Schmidt condensation between 4-bromoacetophenone and benzaldehyde . Its structure, featuring an α,β-unsaturated ketone system, allows for further chemical transformations, such as epoxidation and reduction, to generate diverse analogs for structure-activity relationship (SAR) studies . Researchers value this compound for developing novel compounds with potential central nervous system (CNS) actions and for optoelectronic applications, as suggested by studies on similar brominated chalcones . Attention: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11BrO B182549 4'-Bromochalcone CAS No. 2403-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHDTKUBDZUMNH-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030922
Record name 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one
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Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2403-27-2, 22966-23-0
Record name 4'-Bromochalcone
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Record name 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-, (E)-
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Record name 4'-Bromochalcone
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Record name 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one
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Record name 4'-Bromochalcone
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Foundational & Exploratory

4'-Bromochalcone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Bromochalcone, a synthetic chalcone derivative with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis protocols, and biological activities, with a focus on its anticancer mechanisms.

Core Data Summary

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

ParameterValueReference
CAS Number 2403-27-2
Molecular Formula C₁₅H₁₁BrO
Molecular Weight 287.15 g/mol
Appearance Yellow crystalline solid[1]

Table 2: Physicochemical Properties

PropertyValue
Melting Point 85-87 °C
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane); Insoluble in water.[1]
logP 5.317

Synthesis of this compound

This compound is typically synthesized via a Claisen-Schmidt condensation reaction between 4-bromoacetophenone and benzaldehyde in the presence of a base catalyst. Below are protocols for both conventional and microwave-assisted synthesis.

Experimental Protocol: Conventional Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 4-bromoacetophenone (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add benzaldehyde (1 equivalent).

  • Catalysis: Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the mixture.

  • Reaction: Continue stirring the mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the crude product, wash with water until the filtrate is neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe vessel, combine 4-bromoacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol).

  • Catalysis: Add a catalytic amount of a solid base, such as NaOH or KOH.

  • Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power and time (e.g., 100-300 W for 1-5 minutes).

  • Workup: After cooling, add water to the reaction mixture and collect the precipitated product by filtration.

  • Purification: Wash the solid with water and recrystallize from an appropriate solvent to obtain pure this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Bromoacetophenone 4-Bromoacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 4-Bromoacetophenone->Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Claisen-Schmidt Condensation Base Catalyst (NaOH or KOH) Base Catalyst (NaOH or KOH) Base Catalyst (NaOH or KOH)->Claisen-Schmidt Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Claisen-Schmidt Condensation Energy (Stirring or Microwave) Energy (Stirring or Microwave) Energy (Stirring or Microwave)->Claisen-Schmidt Condensation This compound This compound Claisen-Schmidt Condensation->this compound G This compound This compound NF-κB NF-κB This compound->NF-κB Inhibits Bcl-2 Bcl-2 NF-κB->Bcl-2 Promotes transcription Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax Bax Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis Executes

References

An In-depth Technical Guide to the Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, a chalcone derivative of interest to researchers and professionals in the field of drug development and organic synthesis. This document outlines the fundamental synthetic methodologies, presents key quantitative data, and offers detailed experimental protocols.

Core Synthesis Principles: The Claisen-Schmidt Condensation

The primary synthetic route to (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde (benzaldehyde) with a ketone (4-bromoacetophenone). The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the α,β-unsaturated ketone, which is the chalcone framework.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one.

ParameterValueReference
Molecular Formula C15H11BrO[1][2]
Molecular Weight 287.15 g/mol [1]
CAS Number 2403-27-2[1][2]
Boiling Point 402.2°C at 760 mmHg[2]
Flash Point 82.4°C[2]
Density 1.393 g/cm³[2]

Experimental Protocols

Two primary experimental protocols for the synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one are detailed below.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This is a widely used method for chalcone synthesis.

Materials:

  • 4-bromoacetophenone

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 50%)

  • Crushed ice

  • Water

Procedure:

  • Dissolve equimolar amounts of 4-bromoacetophenone and benzaldehyde in ethanol in an Erlenmeyer flask.

  • Cool the mixture in an ice bath to approximately 273 K (0 °C).[3][4]

  • Slowly add a catalytic amount of a concentrated base solution (e.g., 50% KOH) to the stirred mixture.[3][4]

  • Continue stirring the reaction mixture for a specified time (typically 1-2 hours) at low temperature.[3][4]

  • Pour the reaction mixture into a beaker containing crushed ice.[3][4]

  • A precipitate of the crude chalcone will form.

  • Collect the solid product by filtration and wash it with cold water to remove any remaining base.[5]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[3][4][5]

Protocol 2: Zinc Oxide-Catalyzed Synthesis

This method presents an alternative catalytic approach.

Materials:

  • α,β-Unsaturated acid chloride (e.g., cinnamoyl chloride, derived from cinnamic acid)

  • An aromatic compound (in this case, bromobenzene would be the precursor to the 4-bromophenyl group, though the direct reaction described is a Friedel-Crafts acylation)

  • Zinc(II) oxide (ZnO)

  • Dichloromethane (CH2Cl2)

  • Aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Combine the α,β-unsaturated acid chloride (3 mmol), the aromatic compound (3 mmol), and zinc oxide (1.5 mmol) in a reaction vessel.[1]

  • Stir the mixture at room temperature (25-30 °C) for approximately 2 hours.[1]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).[1]

  • Upon completion, extract the product with dichloromethane (3 x 5 mL).[1]

  • Wash the combined organic extracts with aqueous NaHCO3 solution.[1]

  • Dry the organic layer over anhydrous Na2SO4.[1]

  • Remove the solvent under reduced pressure to obtain the pure product.[1] This method has been reported to yield the product in 92% yield.[1]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the base-catalyzed synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one.

SynthesisWorkflow Reactant1 4-Bromoacetophenone Mixing Mixing & Cooling Reactant1->Mixing Reactant2 Benzaldehyde Reactant2->Mixing Solvent Ethanol Solvent->Mixing Catalyst NaOH or KOH Reaction Base-Catalyzed Condensation Catalyst->Reaction Mixing->Reaction Quenching Quenching with Ice Water Reaction->Quenching Filtration Filtration & Washing Quenching->Filtration Purification Recrystallization Filtration->Purification Product (E)-1-(4-bromophenyl)- 3-phenylprop-2-en-1-one Purification->Product

Caption: Workflow for the base-catalyzed synthesis of the target chalcone.

References

The Multifaceted Biological Activities of Brominated Chalcones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This scaffold has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. The introduction of a bromine atom to the chalcone structure has been shown to significantly modulate these activities, often enhancing their potency. This technical guide provides an in-depth overview of the biological activities of brominated chalcones, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Brominated chalcones have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis through various signaling cascades.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various brominated chalcones against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference
H72 MGC803 (Gastric)3.57[1]
HGC27 (Gastric)4.89[1]
SGC7901 (Gastric)5.61[1]
Compound 4a K562 (Leukemia)≤ 3.86 µg/ml
MDA-MB-231 (Breast)≤ 3.86 µg/ml
SK-N-MC (Neuroblastoma)≤ 3.86 µg/ml
Compound 5 AGS (Gastric)< 1.0 µg/ml
HL-60 (Leukemia)< 1.57 µg/ml
HeLa (Cervical)5.67 ± 0.35 µg/ml
Compound 7 AGS (Gastric)< 1.0 µg/ml
HL-60 (Leukemia)< 1.57 µg/ml
HeLa (Cervical)6.34 ± 0.04 µg/ml
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Brominated chalcone derivatives

  • Human cancer cell lines (e.g., MGC803, HGC27, SGC7901)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin

  • MTT solution (5 mg/ml in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 4,000 cells per well in 100 µl of culture medium and incubate for 24 hours.[2]

  • Prepare various concentrations of the brominated chalcone derivatives in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for an additional 24-48 hours. A vehicle control (e.g., 0.1% DMSO) should be included.[2]

  • Following the treatment period, add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • After the incubation, carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • The cell viability is calculated as a percentage of the vehicle control, and the IC50 values are determined using non-linear regression analysis.[2]

Signaling Pathway: ROS-Mediated Apoptosis

Several brominated chalcones exert their anticancer effects by inducing the generation of reactive oxygen species (ROS), which in turn triggers apoptosis through both the intrinsic and extrinsic pathways. A notable example is the compound H72.[1][3]

anticancer_pathway cluster_cell Cancer Cell H72 Brominated Chalcone (H72) ROS ROS Generation H72->ROS Mitochondria Mitochondria ROS->Mitochondria DR4_DR5 DR4 / DR5 Upregulation ROS->DR4_DR5 Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DR4_DR5->Apoptosis

Caption: ROS-mediated apoptosis induced by a brominated chalcone.

Antimicrobial Activity

Brominated chalcones have demonstrated significant activity against a variety of pathogenic microorganisms, including drug-resistant strains of bacteria.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) of brominated chalcones against selected bacterial strains.

Compound IDBacterial StrainMIC (µM)Reference
CH-0y Staphylococcus aureus15.625 - 62.5[4]
Enterococcus faecium31.25 - 62.5[4]
CH-0w Staphylococcus aureus31.25 - 125[4]
Enterococcus faecium62.5[4]
Enterococcus faecalis62.5[4]
Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Brominated chalcone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecium)

  • Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates

  • Triphenyl tetrazolium chloride (TTC) solution (optional, as a growth indicator)

  • Incubator (35°C)

Procedure:

  • Prepare a stock solution of the brominated chalcone in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the chalcone in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/ml in each well.

  • Inoculate each well (except for the negative control) with the bacterial suspension.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 35°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. If using TTC, the absence of a color change indicates inhibition.

Anti-inflammatory Activity

Chalcones are known to possess anti-inflammatory properties, and bromination can enhance this activity. They can modulate key inflammatory pathways, such as those involving cyclooxygenases (COX), lipoxygenases (LOX), and the transcription factor NF-κB.

Quantitative Anti-inflammatory Data

The following table presents the inhibitory activity of brominated chalcones against key inflammatory enzymes.

Compound IDTargetIC50 (µM)Reference
Chalcone 3h Lipoxygenase (LOX)55[1]
Chalcone 3i Lipoxygenase (LOX)67.5[1]
Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory cascade.

Materials:

  • Brominated chalcone derivatives

  • Soybean lipoxygenase (LOX)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the test compound in a suitable solvent.

  • In a cuvette, mix the borate buffer, the test compound solution, and the lipoxygenase enzyme solution.

  • Incubate the mixture at room temperature for a few minutes.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

  • Determine the IC50 value from a dose-response curve.

Signaling Pathway: Inhibition of NF-κB and JNK Pathways

Chalcones can exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and JNK signaling pathways, which are crucial for the expression of pro-inflammatory genes.

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway JNK_pathway JNK Pathway TLR4->JNK_pathway Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_genes JNK_pathway->Pro_inflammatory_genes Chalcones Brominated Chalcones Chalcones->NFkB_pathway Inhibition Chalcones->JNK_pathway Inhibition

Caption: Inhibition of NF-κB and JNK pathways by brominated chalcones.

Antioxidant Activity

The antioxidant properties of brominated chalcones contribute to their overall biological activity profile, helping to mitigate oxidative stress, which is implicated in numerous diseases.

Quantitative Antioxidant Data

The following table shows the free radical scavenging activity of a brominated chalcone, presented as the IC50 value.

Compound IDAssayIC50 (µM)Reference
JVF3 DPPH61.4[1]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.

Materials:

  • Brominated chalcone derivatives

  • DPPH solution in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the brominated chalcone in methanol.

  • Prepare a series of dilutions of the chalcone solution.

  • In a set of test tubes, add the DPPH solution to each dilution of the chalcone. A control containing only DPPH and methanol should also be prepared.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each solution at 517 nm.

  • The radical scavenging activity is calculated as a percentage of the decrease in absorbance of the DPPH solution in the presence of the chalcone compared to the control.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Conclusion

Brominated chalcones represent a versatile and potent class of bioactive molecules with significant potential in drug discovery and development. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and antioxidant assays warrants further investigation. The detailed methodologies and pathway visualizations provided in this guide aim to facilitate future research in this exciting area, ultimately paving the way for the development of novel therapeutics based on the brominated chalcone scaffold. The structure-activity relationships, particularly the influence of the position and number of bromine substituents, are crucial areas for continued exploration to optimize the therapeutic potential of these compounds.

References

4'-Bromochalcone: A Technical Guide to Its Solubility and Appearance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and physical appearance of 4'-Bromochalcone, a synthetic derivative of chalcone with significant interest in medicinal chemistry and materials science. This document compiles available data on its solubility in various solvents, details experimental protocols for solubility determination, and presents its physical characteristics.

Core Physical Properties

This compound typically presents as a yellow crystalline solid. It is known to be soluble in several organic solvents while demonstrating insolubility in water.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents. It is important to note that comprehensive quantitative data for this specific compound is limited in publicly available literature. The data presented here has been compiled from various sources and should be used as a reference point for experimental planning.

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.134> 50 mg/mL
EthanolC₂H₅OH46.072530 mg/mL
DichloromethaneCH₂Cl₂84.93Not SpecifiedSoluble
ChloroformCHCl₃119.38Not SpecifiedSoluble
WaterH₂O18.02Not SpecifiedInsoluble

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in a given solvent. This protocol is based on standard laboratory practices for solubility assessment.[1]

Objective: To determine the mass of this compound that can be dissolved in a specific volume of a solvent at a defined temperature to the point of saturation.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette.

    • Filter the collected supernatant using a syringe filter to remove any remaining undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the compound.

    • Once the solvent is completely evaporated, place the dish or vial in a vacuum desiccator to remove any residual solvent traces until a constant weight is achieved.

    • Weigh the dish or vial containing the dried this compound.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

    • Express the solubility in desired units, such as mg/mL or g/100mL, by dividing the mass of the dissolved solid by the volume of the solvent used.

Visualizing Methodologies and Relationships

To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation A->B C Separate supernatant from undissolved solid B->C D Filter the supernatant C->D E Evaporate solvent from a known volume of the filtrate D->E F Weigh the dry This compound residue E->F G Calculate Solubility (e.g., in mg/mL) F->G

Caption: Experimental workflow for determining the solubility of this compound.

solubility_relationship cluster_polar Polar Solvents cluster_organic Organic Solvents Water Water Ethanol Ethanol Dichloromethane Dichloromethane DMSO DMSO Chloroform Chloroform This compound This compound This compound->Water Insoluble This compound->Ethanol Soluble This compound->Dichloromethane Soluble This compound->DMSO Highly Soluble This compound->Chloroform Soluble

Caption: Logical relationship of this compound solubility in different solvent types.

References

An In-depth Technical Guide to Chalcones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are abundantly found in edible plants and have garnered significant attention in medicinal chemistry due to their straightforward synthesis and a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the core aspects of chalcone chemistry, including their synthesis, biological activities, and mechanisms of action, with a focus on their potential in drug discovery and development.

Synthesis of Chalcones

The most prevalent and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation .[3] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.[4] Other methods, such as Suzuki, Heck, and Wittig reactions, have also been employed for chalcone synthesis.[5][6]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of chalcone derivatives.

Materials:

  • Substituted acetophenone (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Ethanol (10 mL)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-40%)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve the substituted acetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in ethanol in a flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous NaOH solution dropwise to the mixture.

  • Continue stirring the reaction mixture at room temperature for a specified time (typically a few hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[6]

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) if necessary to precipitate the product.

  • Collect the precipitated chalcone by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[7]

Biological Activities of Chalcones

Chalcones exhibit a remarkable range of biological activities, making them attractive scaffolds for drug development. The primary activities investigated include anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Chalcones have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Their anticancer mechanism is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Chalcone derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the chalcone derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][10]

Table 1: Anticancer Activity of Selected Chalcone Derivatives (IC50 values in µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)Reference
Chalcone-Imidazole Hybrid 281.123 - 20.134>20>20-[11]
Chalcone-Coumarin Hybrid 40----[11]
Chalcone-Indole Hybrid 420.23 - 1.80.23 - 1.80.23 - 1.8-[11]
Triazoloquinoxaline-chalcone 561.65 - 34.281.65 - 34.28--[11]
Bis-chalcone 5a7.8718.1041.99-[5]
Bis-chalcone 5b4.0530.73114.96-[5]
Chalcone-Benzimidazolium Salt---1.69 - 6.18[12]
2,4-Dichlorobenzenesulfonamide Chalcone 5---5.67[13]
Anti-inflammatory Activity

Chalcones have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.[14][15]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Chalcone derivatives

  • Griess reagent (for NO measurement)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach the desired confluence.

  • Pre-treat the cells with various concentrations of the chalcone derivatives for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is used to determine the concentration of nitrite (a stable product of NO) in the samples.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.[16]

Antimicrobial Activity

A wide range of chalcone derivatives have been reported to exhibit significant activity against various bacterial and fungal strains.[17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • 96-well microtiter plates

  • Chalcone derivatives

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the chalcone derivatives in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is determined as the lowest concentration of the chalcone derivative at which no visible growth is observed.[18]

Table 2: Antimicrobial Activity of Selected Chalcone Derivatives (MIC values in µg/mL)

CompoundStaphylococcus aureus (MRSA)Escherichia coliCandida albicansReference
O-OH Chalcone25-50--[19]
M-OH Chalcone98.7--[19]
P-OH Chalcone108.7--[19]
Chalcone Derivative C34832[18]
Chalcone Derivative C481632[18]
Chalcone Derivative C82416[18]
Chalcone Derivative C98168[18]
Chalcone Derivative 120--[20]

Mechanisms of Action: Signaling Pathways

The diverse biological activities of chalcones are a result of their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses and cell survival.[21] Chalcones can inhibit this pathway at multiple points. A key mechanism involves the inhibition of IκBα degradation.[2] By preventing the phosphorylation and subsequent degradation of IκBα, chalcones block the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[22]

NF_kB_Inhibition_by_Chalcones cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB P p_IkBa P-IκBα NFkB p65/p50 Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus NFkB_nuc p65/p50 DNA DNA Gene_Expression Pro-inflammatory/ Pro-survival Genes DNA->Gene_Expression Chalcones Chalcones Chalcones->IKK Inhibition Chalcones->Proteasome Inhibition NFkB_nuc->DNA Apoptosis_Induction_by_Chalcones Chalcones Chalcones ROS ↑ ROS Chalcones->ROS Bcl2 Bcl-2 (Anti-apoptotic) Chalcones->Bcl2 Bax Bax (Pro-apoptotic) Chalcones->Bax DeathReceptor Death Receptor (e.g., TRAIL-R) Chalcones->DeathReceptor Sensitization Mitochondria Mitochondria ROS->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bcl2->Mitochondria Bax->Mitochondria Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp3

References

In-Depth Technical Guide to 4'-Bromochalcone: Safety, Handling, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4'-Bromochalcone, a versatile synthetic building block with significant potential in medicinal chemistry and materials science. This document outlines the known hazards, precautionary measures, emergency procedures, and relevant biological data to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

PropertyValue
Chemical Name (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one
Synonyms This compound, 1-(4-Bromophenyl)-3-phenyl-propenone
CAS Number 22966-23-0
Molecular Formula C₁₅H₁₁BrO
Molecular Weight 287.15 g/mol
Appearance Solid
Purity Typically ≥ 98%

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards.

GHS Pictograms:

Signal Word: Warning

Hazard Statements

CodeStatement
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]

Precautionary Statements

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash hands thoroughly after handling.[2]
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2]
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P332+P313If skin irritation occurs: Get medical advice/attention.[2]
P337+P313If eye irritation persists: Get medical advice/attention.[2]
P501Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage

Adherence to strict laboratory protocols is mandatory when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection:

    • Wear a lab coat.

    • Handle with impervious gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Handling Procedures:

  • Avoid formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Experimental Protocols

General Workflow for Handling this compound

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Work in Fume Hood A->B C Weigh Compound B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Perform Experiment D->E F Decontaminate Glassware E->F G Dispose of Waste (Hazardous Waste) F->G H Remove PPE G->H I Wash Hands H->I

Caption: Standard laboratory workflow for handling this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Biological Activity and Signaling Pathways

Chalcones, including this compound, are known to exhibit a range of biological activities, with anti-inflammatory and anti-cancer properties being of particular interest. Several studies have shown that chalcones can induce apoptosis in cancer cells and modulate key signaling pathways.

Apoptosis Induction and NF-κB Signaling

A plausible mechanism of action for brominated chalcones involves the induction of apoptosis through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of cell survival, inflammation, and immunity. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis.

The following diagram illustrates a potential mechanism by which this compound may inhibit the NF-κB pathway, leading to apoptosis.

G cluster_pathway Proposed Signaling Pathway of this compound A This compound B IKK Complex A->B Inhibition I Apoptosis A->I Induction C IκBα B->C Phosphorylation D NF-κB (p65/p50) C->D Inhibition E NF-κB (p65/p50) (Active) D->E Activation F Nucleus E->F Translocation G Pro-inflammatory Genes F->G Transcription H Anti-apoptotic Genes (e.g., Bcl-2) F->H Transcription H->I Inhibition

Caption: Proposed mechanism of this compound-induced apoptosis via NF-κB inhibition.

First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

  • Dispose of this hazardous product in accordance with local, state, and federal regulations.

  • Contaminated packaging should be disposed of as unused product.

This guide is intended for informational purposes and should not be a substitute for professional judgment and training. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide on the Spectroscopic Data of 4'-Bromochalcone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4'-Bromochalcone, with the IUPAC name (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family.[1] Chalcones are precursors in the biosynthesis of flavonoids and are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] This structural motif makes them a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The bromine substitution at the 4'-position can significantly influence the molecule's physicochemical properties and biological activity, making it a subject of interest in drug development and organic synthesis.[1] This guide provides a comprehensive overview of the spectroscopic data of this compound, along with the experimental protocols for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The following sections summarize the key data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups.[3]

Wavenumber (cm⁻¹)Assignment
~3024Aromatic C-H stretching[1]
~1658-1660Conjugated Carbonyl (C=O) stretching[1][4]
~1605Ethylenic double bond (C=C) stretching[1]
~1489Aromatic C=C stretching[1]
~699C-Br Stretch[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are crucial for the detailed structural analysis of this compound. The chemical shifts are dependent on the solvent used for the analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum displays signals for both the aromatic and vinylic protons. The large coupling constant (J) for the vinylic protons (Hα and Hβ) is characteristic of a trans configuration.[1]

in CDCl₃ [1]

Chemical Shift (δ ppm) Multiplicity Coupling Constant (J) in Hz Assignment
~7.82 d ~15.7

| ~7.47 | d | ~15.7 | Hα |

in Acetone-d₆ [1]

Chemical Shift (δ ppm) Multiplicity Integration Assignment
8.10-8.08 m 2H Aromatic Protons

| 7.87-7.82 | m | 4H | Aromatic & Vinylic (Hβ) Protons |

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the presence of all 15 carbon atoms in the this compound molecule.

in CDCl₃

Chemical Shift (δ ppm) Assignment
~189.1 C=O[5]
~145.4 Cβ[5]

| ~128.1 | Cα[5] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The presence of a bromine atom is indicated by the characteristic isotopic pattern of the molecular ion peak [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio.[4]

m/zAssignment
286, 288[M]⁺, [M+2]⁺ (Molecular ion with Br isotope)[2]
207[M-Br]⁺[2]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is the Claisen-Schmidt condensation.[1][2]

Procedure: This reaction involves the base-catalyzed condensation of 4-bromoacetophenone with benzaldehyde.[2][5]

  • 4-Bromoacetophenone and benzaldehyde are dissolved in a suitable solvent, typically ethanol or a mixture of ethanol and water.[1]

  • A base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the mixture.[1]

  • The reaction mixture is stirred at room temperature or gently heated.[5]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is typically isolated by filtration after precipitation in cold water and may be purified by recrystallization.[6]

Spectroscopic Characterization

General Procedure: The synthesized this compound is characterized using the following spectroscopic methods:

  • FTIR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared spectrophotometer. The solid sample is typically prepared as a KBr pellet.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.[1]

  • Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often coupled with Gas Chromatography (GC-MS) for separation and identification.[5][6]

Mandatory Visualization

Chalcone derivatives have been shown to activate the NRF2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[2] The following diagram illustrates a simplified workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization A 4-Bromoacetophenone C Claisen-Schmidt Condensation (Base Catalyst, Ethanol) A->C B Benzaldehyde B->C D This compound (Crude Product) C->D E Recrystallization D->E F Purified this compound E->F G FTIR Spectroscopy F->G H NMR Spectroscopy (¹H & ¹³C) F->H I Mass Spectrometry F->I K F->K J Structural Confirmation K->G K->H K->I

Synthesis and Characterization Workflow

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4'-Bromochalcone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4'-bromochalcone, a versatile precursor in organic synthesis and medicinal chemistry, through the Claisen-Schmidt condensation reaction.[1][2] Chalcones, characterized by an α,β-unsaturated ketone system, are abundant in natural products and serve as a core scaffold in the design of novel drug candidates.[3] this compound, in particular, is a key intermediate in the synthesis of various bioactive molecules with potential anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] This document outlines both conventional and microwave-assisted synthesis methods, presenting a comparative analysis of their efficiency. Detailed experimental procedures, characterization data, and potential applications are provided to guide researchers in the successful synthesis and utilization of this compound.

Introduction

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones.[4][5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.[5] In the synthesis of this compound, 4-bromoacetophenone reacts with benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide.[3][4][6] The resulting α,β-unsaturated ketone is a valuable building block for the creation of more complex molecules, including heterocyclic compounds like isoxazoles.[7] The bromine substituent on the phenyl ring enhances the compound's reactivity, making it a versatile intermediate for further chemical transformations.[1]

Recent advancements in synthetic methodology have introduced more environmentally friendly and efficient techniques, such as microwave-assisted organic synthesis.[3][4][8] This approach significantly reduces reaction times and can improve product yields compared to conventional heating methods.[3][8]

Applications in Drug Development

This compound and its derivatives are of significant interest in the field of drug discovery due to their diverse pharmacological activities. They have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][9]

  • Anti-inflammatory Drugs: The chalcone scaffold is a key component in the development of new anti-inflammatory agents.[1]

  • Antioxidant Properties: this compound is studied for its potential to scavenge free radicals and reduce oxidative stress.[1][2]

  • Inhibitors of Enzymes: Certain chalcone derivatives have shown inhibitory activity against enzymes implicated in various diseases.[10]

Reaction Mechanism and Experimental Workflow

The Claisen-Schmidt condensation for the synthesis of this compound proceeds through a base-catalyzed aldol condensation mechanism. The experimental workflow involves the reaction of the starting materials, followed by purification and characterization of the final product.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 4-Bromoacetophenone 4-Bromoacetophenone Enolate Ion Enolate Ion 4-Bromoacetophenone->Enolate Ion Base Benzaldehyde Benzaldehyde Base (e.g., NaOH) Base (e.g., NaOH) Aldol Adduct Aldol Adduct Enolate Ion->Aldol Adduct + Benzaldehyde This compound This compound Aldol Adduct->this compound - H2O (Dehydration)

Caption: Claisen-Schmidt condensation mechanism for this compound synthesis.

Experimental_Workflow start Start reactants Mix 4-Bromoacetophenone, Benzaldehyde, and Ethanol start->reactants add_base Add Base (e.g., 10% NaOH) dropwise reactants->add_base reaction Reaction (Conventional Stirring or Microwave Irradiation) add_base->reaction quench Quench with Ice Water reaction->quench filter Filter Precipitate quench->filter wash Wash with Cold Water until Neutral pH filter->wash dry Dry the Product wash->dry purify Purify by Recrystallization (from Ethanol) dry->purify characterize Characterize Product (Melting Point, FTIR, NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

Materials and Equipment
  • 4-Bromoacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Microwave reactor (for microwave-assisted synthesis)

  • Büchner funnel and filter paper

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Protocol 1: Conventional Synthesis[3]
  • In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL).

  • Stir the mixture at room temperature for 5-10 minutes until the solid is completely dissolved.

  • Add benzaldehyde (2.5 mmol) to the solution.

  • Slowly add 10% aqueous NaOH solution (1.5 mL) dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for 3 hours.

  • Quench the reaction by pouring the mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the this compound by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis[3][4]
  • In a round-bottom flask suitable for microwave synthesis, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL).

  • Stir the mixture for 5 minutes at room temperature.

  • Add benzaldehyde (2.5 mmol) to the solution.

  • Add 10% aqueous NaOH solution (1.5 mL) dropwise.

  • Place the reaction vessel in a microwave reactor and irradiate for 45 seconds at 140 watts.[3]

  • After irradiation, allow the mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the product with cold water until the pH of the filtrate is neutral.

  • Dry the purified this compound.

Data Presentation

ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction Time 3 hours45 seconds[3]
Yield 94.61% ± 0.679389.39% ± 0.6418[3][8]
Melting Point 103-107 °CNot specified[3]
Literature M.P. 98 - 105 °C98 - 105 °C[1]

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point range indicates high purity. The reported melting point for this compound is in the range of 98-105 °C.[1]

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the final product. A suitable eluent system is n-hexane:ethyl acetate (5:1).[3]

  • Spectroscopic Analysis:

    • FTIR: The infrared spectrum should show characteristic peaks for the carbonyl group (C=O) of the α,β-unsaturated ketone and the C-Br bond.

    • ¹H NMR and ¹³C NMR: NMR spectroscopy is used to confirm the structure of the compound by analyzing the chemical shifts and coupling constants of the protons and carbons.

    • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized this compound (287.16 g/mol ) and show the characteristic isotopic pattern for a bromine-containing compound.[1]

References

Application Note: Microwave-Assisted Synthesis of 4'-Bromochalcone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a rapid and efficient protocol for the synthesis of 4'-Bromochalcone via a microwave-assisted Claisen-Schmidt condensation. This method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved energy efficiency, and often higher yields. The protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable method for synthesizing chalcone derivatives.

Introduction

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They serve as crucial intermediates in the biosynthesis of flavonoids and are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This compound, in particular, is a valuable precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules.

The classical synthesis of chalcones involves the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde in the presence of a base.[1] Conventional methods often require long reaction times and elevated temperatures, leading to potential side product formation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture.[1] This protocol describes a microwave-assisted approach for the synthesis of this compound from 4'-bromoacetophenone and benzaldehyde.

Reaction Scheme

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation reaction:

Scheme 1: Synthesis of this compound

(4'-bromoacetophenone + benzaldehyde → this compound)

Comparative Data: Microwave vs. Conventional Synthesis

Microwave irradiation significantly accelerates the synthesis of chalcones compared to traditional methods. The following table summarizes typical differences in reaction time and yield, based on data for similar chalcone syntheses.

MethodCatalystSolventReaction TimeTypical Yield (%)
Microwave-Assisted KOH or NaOH Ethanol 1-5 minutes 78-92%
ConventionalKOH or NaOHEthanol10-40 hours71-87%

Data compiled from analogous ferrocenyl chalcone syntheses.[2]

Detailed Experimental Protocol

This protocol is adapted from general procedures for microwave-assisted chalcone synthesis.[2][3]

4.1. Materials and Reagents:

  • 4'-Bromoacetophenone (1.0 mmol, 199.04 g/mol )

  • Benzaldehyde (1.0 mmol, 106.12 g/mol )

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Deionized Water (ice-cold)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Dedicated microwave reactor

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

4.2. Procedure:

  • Preparation of Reagents:

    • Prepare a 5% (w/v) solution of KOH or NaOH in 95% ethanol.

  • Reaction Setup:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4'-bromoacetophenone (1.0 mmol).

    • Add benzaldehyde (1.0 mmol).

    • Add 3-5 mL of the ethanolic base solution to the vial.

  • Microwave Irradiation:

    • Seal the vial and place it in the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 80-100°C[2][3]

      • Microwave Power: 50-100 W[3][4]

      • Reaction Time: 1-5 minutes[2][3]

      • Stirring: On (e.g., 600 rpm)[2]

  • Monitoring the Reaction:

    • The reaction progress can be monitored by TLC using a suitable solvent system (e.g., ethyl acetate:hexane, 1:4).[2]

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[3]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold ethanol or water to remove any residual base and unreacted starting materials.[3]

    • Dry the purified this compound product.

    • If necessary, the product can be further purified by recrystallization from ethanol.

4.3. Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Microwave reactors operate under high pressure and temperature; ensure the vial is properly sealed and follow the manufacturer's safety guidelines.

  • Handle corrosive bases (NaOH, KOH) with care.

Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_purification Purification Reagents Weigh Reactants (4'-Bromoacetophenone, Benzaldehyde) Mix Combine Reactants & Solution in Vial Reagents->Mix Solvent Prepare Ethanolic Base Solution Solvent->Mix Irradiate Microwave Irradiation (80-100°C, 1-5 min) Mix->Irradiate TLC Monitor Reaction by TLC Irradiate->TLC Precipitate Pour into Ice Water TLC->Precipitate Upon Completion Filter Filter Crude Product Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Final Product Wash->Dry

Caption: Workflow for the microwave-assisted synthesis of this compound.

Claisen-Schmidt Condensation Mechanism

The reaction proceeds through a base-catalyzed aldol condensation mechanism.

G start 4'-Bromoacetophenone + Benzaldehyde enolate Enolate Formation (Base abstracts α-proton from acetophenone) start->enolate Base (OH⁻) attack Nucleophilic Attack (Enolate attacks benzaldehyde carbonyl) enolate->attack alkoxide Alkoxide Intermediate Formation attack->alkoxide protonation Protonation (Alkoxide is protonated by solvent) alkoxide->protonation Ethanol aldol Aldol Adduct (β-hydroxy ketone) protonation->aldol dehydration Dehydration (E1cB) (Base removes α-proton, followed by loss of hydroxide) aldol->dehydration Base (OH⁻) product This compound (α,β-unsaturated ketone) dehydration->product

References

Application Notes and Protocols: 4'-Bromochalcone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-Bromochalcone as a versatile starting material in organic synthesis, with a particular focus on its applications in medicinal chemistry. Detailed protocols for its synthesis and derivatization are provided, along with data on the biological activities of its derivatives.

Introduction

This compound, a member of the chalcone family of compounds, is a valuable and versatile building block in organic synthesis.[1][2] Its structure, featuring an α,β-unsaturated ketone system and a reactive bromine atom, allows for a wide range of chemical transformations.[2][3] This makes it an excellent precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.[1][4] Furthermore, derivatives of this compound have shown significant potential in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and larvicidal properties.[1][2][3][5]

Physicochemical Properties

PropertyValueReference
Synonyms 1-(4-Bromophenyl)-3-phenyl-propenone[1]
CAS Number 22966-09-2[1]
Molecular Formula C15H11BrO[1]
Molecular Weight 287.16 g/mol [1]
Appearance Pale yellow crystalline solid[1]
Melting Point 98 - 105 °C[1]
Purity ≥ 98% (HPLC)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation (Conventional Method)

This protocol describes the synthesis of this compound from 4-bromoacetophenone and benzaldehyde using a base-catalyzed Claisen-Schmidt condensation reaction.[2][6]

Materials:

  • 4-Bromoacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Desiccator

Procedure:

  • In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL).

  • Stir the mixture at room temperature for 5-10 minutes until the 4-bromoacetophenone is completely dissolved.

  • Add benzaldehyde (2.5 mmol) to the reaction mixture.

  • Slowly add a 10% aqueous solution of NaOH (1.5 mL) dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for 3 hours.[2]

  • Quench the reaction by pouring the mixture into ice-cold water.

  • Place the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the filtrate is neutral (pH 7).

  • Dry the purified product in a desiccator.

  • The product can be further purified by recrystallization from ethanol.[6]

Expected Yield: Approximately 94.61%.[6]

Protocol 2: Synthesis of 3-(4-bromophenyl)-5-phenylisoxazole from this compound

This protocol details the conversion of this compound into a valuable heterocyclic compound, 3-(4-bromophenyl)-5-phenylisoxazole, through a two-step process involving bromination and subsequent cyclization.[3][4]

Step 1: Bromination of this compound

Materials:

  • This compound

  • Glacial acetic acid

  • Bromine

  • Erlenmeyer flask

  • Stirring plate and stir bar

  • Neoprene gloves

  • Büchner funnel and filter paper

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve 4.32 g of this compound in 150 mL of 99.8% acetic acid.[4]

  • Caution: Wear neoprene gloves when handling bromine. In a separate container, prepare a 20% (v/v) solution of bromine in acetic acid by carefully adding 0.9 mL of bromine to 3.9 mL of acetic acid.[4]

  • Place the Erlenmeyer flask containing the chalcone solution on a stirring plate and add a stir bar.

  • Add the 20% bromine solution dropwise to the stirred chalcone solution.[4]

  • After the addition is complete, slowly add deionized water to the flask to precipitate the dibrominated product.

  • Collect the product by vacuum filtration using a Büchner funnel.

Expected Yield: Approximately 76% for the dibromide intermediate.[3][4]

Step 2: Synthesis of 3-(4-bromophenyl)-5-phenylisoxazole

Materials:

  • Chalcone dibromide (from Step 1)

  • 95% Ethanol

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH)

  • Deionized water

  • Erlenmeyer flask

  • Magnetic hot plate and stir bar

  • Ice/water bath

Procedure:

  • In an Erlenmeyer flask, dissolve 0.01 mol of the chalcone dibromide in 150 mL of 95% ethanol.[4]

  • Prepare a solution of 1.4 g of hydroxylamine hydrochloride in 3 mL of deionized water and add it to the flask.[4]

  • Heat and stir the mixture on a magnetic hot plate.

  • While the mixture is hot, prepare a solution of 3.4 g of KOH in 4 mL of water and add it dropwise to the reaction mixture.[4]

  • Continue heating for 10 minutes after the addition is complete.

  • Cool the mixture and add water to induce crystallization of the isoxazole product.

  • Complete the crystallization by placing the mixture in an ice/water bath.

  • Collect the product by vacuum filtration.

Expected Yield: Approximately 95% for the final isoxazole product.[4]

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a wide array of biological activities, making this scaffold highly attractive for drug discovery and development.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The presence of the bromine atom is often associated with enhanced anticancer potency.

Quantitative Data on Anticancer Activity:

CompoundCancer Cell LineCancer TypeIC50 ValueReference
1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM)T47DBreast Cancer45 µM[1]
(E)-3-(4-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-onMCF-7Breast Cancer21.62 µg/mL[1]
H72 (a brominated chalcone derivative)MGC803Gastric Cancer3.57 µM[2]
H72 (a brominated chalcone derivative)HGC27Gastric Cancer5.61 µM[2]
H72 (a brominated chalcone derivative)SGC7901Gastric CancerNot specified[2]

Signaling Pathway for Anticancer Activity of a Brominated Chalcone Derivative (H72)

The anticancer mechanism of the brominated chalcone derivative H72 in gastric cancer cells has been shown to involve the induction of reactive oxygen species (ROS), which in turn leads to mitochondria-mediated apoptosis through the upregulation of death receptors DR4 and DR5.[2]

anticancer_pathway H72 H72 (Brominated Chalcone) ROS Increased ROS Production H72->ROS Mito Mitochondrial Dysfunction ROS->Mito DR45 Upregulation of DR4 and DR5 ROS->DR45 Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DR45->Casp3 workflow Start Starting Materials (4-Bromoacetophenone, Benzaldehyde) Synthesis Claisen-Schmidt Condensation Start->Synthesis Chalcone This compound Synthesis->Chalcone Derivatization Chemical Transformations (e.g., Cyclization, Substitution) Chalcone->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead

References

Application Note: Functional Group Identification in 4'-Bromochalcone using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the identification of key functional groups in 4'-Bromochalcone using Fourier Transform Infrared (FTIR) spectroscopy. This compound, a derivative of the chalcone scaffold, is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. FTIR spectroscopy is a rapid, non-destructive analytical technique that provides valuable information about the molecular structure of a compound. This document outlines the experimental procedure for Attenuated Total Reflectance (ATR)-FTIR analysis, presents a detailed table of characteristic vibrational frequencies, and includes a workflow diagram for clarity.

Introduction

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of various functional groups and the potential for substitution on the aromatic rings make them versatile scaffolds for the development of novel therapeutic agents. This compound, specifically, incorporates a bromine atom on one of the phenyl rings, which can influence its physicochemical and biological properties.

Accurate characterization of synthesized this compound is crucial for quality control and structure-activity relationship (SAR) studies. FTIR spectroscopy is an indispensable tool for confirming the presence of key functional groups, thereby verifying the successful synthesis of the target molecule. This technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the different functional groups present.

Experimental Protocol: ATR-FTIR Analysis of this compound

This protocol details the procedure for acquiring an FTIR spectrum of solid this compound using an ATR accessory.

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample (solid, powder form)

  • Spatula

  • Cleaning solvent (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the computer with the operating software are turned on and have stabilized.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol to remove any residues from previous measurements. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO2 and water vapor) and the instrument itself.

    • The background spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A typical scan number is 16 or 32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the this compound sample using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

  • Data Processing and Analysis:

    • Save the acquired spectrum.

    • Use the software tools to label the peaks of interest.

    • Compare the observed peak positions (in cm⁻¹) with the expected vibrational frequencies for the functional groups in this compound to confirm its identity.

  • Cleaning:

    • After the measurement, release the pressure arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

    • Clean the ATR crystal surface thoroughly with a suitable solvent as described in step 1.

Data Presentation: Characteristic FTIR Peaks of this compound

The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3000Medium to WeakC-H stretchingAromatic C-H
1665 - 1650StrongC=O stretchingα,β-Unsaturated Ketone
1600 - 1580Medium to StrongC=C stretchingAromatic Ring
1500 - 1440MediumC=C stretchingAromatic Ring
1350 - 1300MediumC-H bendingAlkene (=C-H)
1220 - 1200MediumC-CO-C stretching & bendingAryl Ketone
1070 - 1010MediumC-Br stretchingAryl Bromide
980 - 960MediumC-H out-of-plane bendingTrans-alkene
850 - 800StrongC-H out-of-plane bendingp-disubstituted benzene
770 - 730StrongC-H out-of-plane bendingMonosubstituted benzene

Mandatory Visualization

The following diagram illustrates the experimental workflow for the FTIR analysis of this compound.

FTIR_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_data Data Processing cluster_result Result p1 Clean ATR Crystal p2 Acquire Background Spectrum p1->p2 s1 Apply this compound Sample p2->s1 s2 Acquire Sample Spectrum s1->s2 d1 Process Spectrum (Baseline Correction, etc.) s2->d1 d2 Identify Characteristic Peaks d1->d2 d3 Compare with Reference Data d2->d3 r1 Confirm Functional Groups d3->r1

4'-Bromochalcone: A Versatile Intermediate for the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response implicated in a wide range of debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory agents with improved safety profiles remains a significant challenge in medicinal chemistry. Chalcones, belonging to the flavonoid family, have emerged as a promising class of compounds due to their diverse pharmacological activities, including potent anti-inflammatory properties. Their core structure, a 1,3-diaryl-2-propen-1-one backbone, is readily amenable to synthetic modification, allowing for the fine-tuning of their biological activity.

This document focuses on 4'-Bromochalcone as a key intermediate in the synthesis of novel anti-inflammatory agents. The presence of the bromine atom at the 4'-position offers a strategic handle for further chemical modifications and can enhance the anti-inflammatory potency of the resulting derivatives. Herein, we provide detailed protocols for the synthesis of this compound and its subsequent conversion into biologically active derivatives, along with methodologies for evaluating their anti-inflammatory efficacy. We also present quantitative data on the inhibitory activity of representative chalcone derivatives and illustrate the key signaling pathways involved in their mechanism of action.

Data Presentation

The anti-inflammatory activity of chalcone derivatives can be quantified by their ability to inhibit key inflammatory mediators and enzymes. The following table summarizes the inhibitory concentrations (IC50) of representative chalcone derivatives against various inflammatory targets. While specific data for a wide range of this compound derivatives is still an active area of research, the presented data for analogous compounds, including a brominated indole-chalcone, highlight the potential of this chemical class.

Compound IDTargetIC50 (µM)Cell Line/Assay
Indole-based Chalcone (IC9) TNF-α-LPS-activated RAW264.7 cells
IL-1β-LPS-activated RAW264.7 cells
IL-6-LPS-activated RAW264.7 cells
COX-2-LPS-activated RAW264.7 cells
iNOS-LPS-activated RAW264.7 cells
Pyranochalcone derivative (6b) NF-κB0.29 - 10.46TNF-α induced HEK293T cells
Chalcone analogue (3h) TNF-α7.1 ± 0.4LPS-stimulated RAW264.7 cells
IL-1β10.0 ± 1.25LPS-stimulated RAW264.7 cells
IL-68.4 ± 0.25LPS-stimulated RAW264.7 cells
Chalcone analogue (3l) TNF-α7.9 ± 0.6LPS-stimulated RAW264.7 cells
IL-1β12.3 ± 1.5LPS-stimulated RAW264.7 cells
IL-62.1 ± 1.0LPS-stimulated RAW264.7 cells

Note: The table includes data for various chalcone derivatives to demonstrate the potential inhibitory concentrations. Specific IC50 values for the indole-based chalcone (IC9) containing a 4-bromophenyl group were not explicitly quantified in the provided search results but the study indicated significant reversal of inflammatory markers[1].

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol describes the synthesis of this compound from 4-bromoacetophenone and benzaldehyde.

Materials:

  • 4-bromoacetophenone

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10%)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

  • Deionized water

Procedure:

  • Dissolve 4-bromoacetophenone (1 equivalent) in ethanol in a round-bottom flask with stirring until fully dissolved.

  • Add benzaldehyde (1 equivalent) to the solution and continue stirring.

  • Slowly add the 10% NaOH solution dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold deionized water until the filtrate is neutral.

  • Dry the crude product. Recrystallization from ethanol can be performed for further purification.

Protocol 2: Synthesis of a this compound-derived Pyrazoline

This protocol outlines a general method for the synthesis of a pyrazoline derivative from this compound, which often exhibit enhanced anti-inflammatory activity.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or acetic acid

  • Reflux apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazoline derivative.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for purification.

Protocol 3: In Vitro Anti-inflammatory Activity Assessment in LPS-stimulated RAW264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory activity of synthesized this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Synthesized this compound derivatives

  • Griess reagent

  • 96-well plates

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_IkB NF-κB/IκBα Complex NFkB_active Active NF-κB (p65/p50) Gene_Expression Gene Transcription NFkB_active->Gene_Expression Translocates to Nucleus AP1 AP-1 AP1->Gene_Expression Translocates to Nucleus Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Enzymes (COX-2, iNOS) Gene_Expression->Inflammatory_Mediators Bromochalcone Bromochalcone Bromochalcone->MAPK Inhibits Bromochalcone->IKK Inhibits Bromochalcone->NFkB_active Inhibits Translocation

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Start: Design of This compound Derivatives synthesis_chalcone Synthesis of This compound start->synthesis_chalcone synthesis_derivative Synthesis of Novel Derivatives synthesis_chalcone->synthesis_derivative purification Purification (Recrystallization, Chromatography) synthesis_derivative->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assay characterization->cytotoxicity invitro_screening In Vitro Anti-inflammatory Screening (e.g., NO Assay) mechanistic_studies Mechanism of Action Studies (Western Blot, qPCR) invitro_screening->mechanistic_studies cytotoxicity->invitro_screening sar_analysis Structure-Activity Relationship (SAR) Analysis mechanistic_studies->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis_derivative end End: Identification of Potent Anti-inflammatory Lead Compound lead_optimization->end

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds with promising anti-inflammatory properties. The straightforward and efficient Claisen-Schmidt condensation allows for the large-scale production of this key intermediate. Subsequent modifications can lead to the development of potent inhibitors of key inflammatory pathways, including the NF-κB and MAPK signaling cascades. The provided protocols offer a foundational framework for researchers to synthesize and evaluate novel this compound derivatives as potential therapeutic agents for the treatment of inflammatory diseases. Further investigation into the structure-activity relationships of these compounds will be crucial for the optimization of their efficacy and safety profiles.

References

Application Note: A Detailed Protocol for the Base-Catalyzed Synthesis of 4'-Bromochalcone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are significant precursors in the biosynthesis of flavonoids and isoflavonoids.[1] These compounds and their derivatives are of great interest in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[1][2][4][5]

This application note provides a detailed experimental procedure for the synthesis of a specific derivative, 4'-Bromochalcone, via a base-catalyzed Claisen-Schmidt condensation of 4-bromoacetophenone and benzaldehyde.

Reaction Scheme

The synthesis proceeds through the base-catalyzed condensation of 4-bromoacetophenone with benzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone, this compound.[4]

Reactants:

  • 4-Bromoacetophenone

  • Benzaldehyde

Catalyst:

  • Sodium Hydroxide (NaOH)

Product:

  • (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (this compound)

Experimental Protocol

This protocol details the materials, reagents, and step-by-step procedure for the synthesis, isolation, and purification of this compound.

Materials and Reagents
  • 4-Bromoacetophenone (C₈H₇BrO)

  • Benzaldehyde (C₇H₆O)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), dilute (e.g., 0.1-0.2N)

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask (250 mL)

  • Beakers

  • Graduated cylinders

  • Buchner or Hirsch funnel and filter flask

  • Filter paper

  • Cold water bath

Procedure
  • Preparation of Reactants: In a 250 mL Erlenmeyer flask, dissolve 4-bromoacetophenone (e.g., 20 mmol, 3.98 g) and benzaldehyde (e.g., 20 mmol, 2.12 g, 2.04 mL) in a solvent mixture, such as ethanol/water (5:2 v/v) or rectified spirit (10-20 mL).[4]

  • Catalyst Addition: While stirring the solution vigorously with a magnetic stirrer, add an aqueous solution of sodium hydroxide (e.g., 1.0 eq, 0.8 g in 10 mL of water) dropwise.[4]

  • Reaction: Maintain the temperature of the reaction mixture between 20-25°C, using a cold water bath if necessary. Continue to stir the mixture vigorously. A solid precipitate should begin to form. Allow the reaction to proceed with stirring for 4-5 hours at room temperature.

  • Precipitation and Neutralization: After the stirring period, add a dilute solution of hydrochloric acid (0.1-0.2N HCl) to neutralize the excess NaOH and facilitate further precipitation of the crude product.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[6] Wash the crude product several times with cold deionized water to remove any remaining salts and impurities.[6]

  • Drying: Air-dry the crude product on the filter paper for at least 30 minutes to remove excess water.[6]

  • Purification: Purify the crude this compound by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimum amount of boiling 95% ethanol to dissolve it completely.[4][6]

  • Crystallization and Final Collection: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound based on the described protocol.

ParameterValueNotes
Reactants
4-Bromoacetophenone20 mmol (3.98 g)Limiting Reagent
Benzaldehyde20 mmol (2.12 g)1.0 equivalent
Sodium Hydroxide20 mmol (0.80 g)1.0 equivalent
Product
Product NameThis compound(C₁₅H₁₁BrO)
Molecular Weight287.15 g/mol [2]
Theoretical Yield5.74 gBased on 100% conversion
Actual Yield~5.00 gRepresentative value
Percentage Yield ~87% [4]
AppearanceColorless flakes / Pale yellow solid
Melting Point105-107 °CLiterature value

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental procedure for synthesizing this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep 1. Dissolve 4-Bromoacetophenone & Benzaldehyde in Ethanol add_naoh 2. Add NaOH Solution Dropwise prep->add_naoh stir 3. Stir at Room Temp (4-5 hours) add_naoh->stir neutralize 4. Neutralize with HCl stir->neutralize filter 5. Vacuum Filter Crude Product neutralize->filter wash 6. Wash with Cold Water filter->wash recrystallize 7. Recrystallize from Hot Ethanol wash->recrystallize filter_pure 8. Filter Purified Crystals recrystallize->filter_pure dry 9. Dry Final Product filter_pure->dry product Pure this compound dry->product

Caption: Workflow for the base-catalyzed synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 4'-Bromochalcone Synthesis via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4'-Bromochalcone in the Claisen-Schmidt reaction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during synthesis.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the Claisen-Schmidt condensation for this compound synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical.

    • Catalyst: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common and effective base catalysts. Ensure the correct concentration is used; typically, a 10% aqueous solution of NaOH is effective.[1]

    • Temperature: While the reaction can proceed at room temperature, gentle heating or refluxing can sometimes increase the yield and reaction rate. However, excessive heat can promote side reactions.

    • Reaction Time: Conventional stirring methods may require several hours (e.g., 3 hours) for completion.[1] Microwave-assisted synthesis can dramatically reduce the reaction time to mere seconds or minutes.[1]

  • Purity of Reactants:

    • Benzaldehyde: Ensure the benzaldehyde used is free from benzoic acid, a common impurity formed upon oxidation. Benzoic acid can neutralize the base catalyst, thereby inhibiting the reaction. It is advisable to use freshly distilled or recently purchased benzaldehyde.

    • 4-Bromoacetophenone: Impurities in this starting material can also lead to lower yields. Recrystallization of the starting material may be necessary if its purity is questionable.

  • Inefficient Mixing: Ensure vigorous and constant stirring of the reaction mixture to facilitate the interaction between the reactants, especially in a biphasic system.

  • Premature Precipitation: If the product precipitates too quickly and traps the reactants, the reaction may not go to completion. Adjusting the solvent system might be necessary to keep all components in solution for a longer period.

Q2: I am observing the formation of multiple products in my TLC analysis. What are the likely side reactions?

A2: The formation of multiple products is a common issue. The primary side reactions to consider are:

  • Self-condensation of 4-Bromoacetophenone: In the presence of a strong base, 4-bromoacetophenone can react with itself in an aldol-type condensation. This is more likely if the concentration of benzaldehyde is low or if it is consumed early in the reaction.

  • Cannizzaro Reaction of Benzaldehyde: Since benzaldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield benzyl alcohol and benzoic acid. This side reaction consumes both the reactant and the catalyst. Using milder basic conditions may help to mitigate this.[2]

  • Formation of the Aldol Adduct: The initial product of the condensation is a β-hydroxy ketone (the aldol adduct). While this intermediate typically dehydrates readily to form the chalcone, incomplete dehydration can result in a mixture of products.

To minimize these side reactions, consider a slow, dropwise addition of the base to the mixture of the aldehyde and ketone. This can help to keep the concentration of the enolate low and favor the desired cross-condensation.

Q3: The color of my reaction mixture is not the expected yellow, or it changes unexpectedly. What does this indicate?

A3: The formation of this compound is typically accompanied by the appearance of a yellow color due to the extended conjugated system of the product.

  • No Yellow Color: If the reaction mixture remains colorless or only faintly colored, it likely indicates that the reaction has not been initiated or is proceeding very slowly. Check the viability of your base catalyst and the purity of your reactants.

  • Darkening or Brown Color: The formation of a dark brown or black color can indicate decomposition or polymerization reactions, which may be caused by excessive heat or a highly concentrated base.

  • Unexpected Color Changes: Any other unexpected color changes could signify the presence of impurities in the starting materials that are reacting under the basic conditions.

Q4: How do I effectively purify the crude this compound?

A4: Purification is crucial to obtain a high-purity product. The most common methods are:

  • Recrystallization: This is the most common and often sufficient method for purifying this compound. Ethanol is a frequently used and effective solvent for recrystallization.[1] The crude product should be dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a more rigorous purification method. A common eluent system is a mixture of hexane and ethyl acetate. The optimal ratio can be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Claisen-Schmidt reaction for this compound synthesis?

A: The reaction proceeds via a base-catalyzed aldol condensation mechanism. First, the base (e.g., hydroxide ion) removes an α-hydrogen from 4-bromoacetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide is protonated to form a β-hydroxy ketone (aldol adduct), which then readily undergoes base-catalyzed dehydration to yield the α,β-unsaturated ketone, this compound.

Q: Can I use a different base catalyst?

A: Yes, while NaOH and KOH are the most common, other bases have been used. The choice of base can influence the reaction rate and yield. It is important that the base is strong enough to deprotonate the α-carbon of the 4-bromoacetophenone.

Q: What is the expected melting point of this compound?

A: The literature reported melting point of this compound is in the range of 104-105°C. A broad melting point range for your synthesized product often indicates the presence of impurities.[1]

Q: Are there any "green" or more environmentally friendly methods for this synthesis?

A: Yes, several green chemistry approaches have been developed. These include solvent-free reactions where the reactants are ground together with a solid base, and the use of microwave irradiation to reduce reaction times and energy consumption.

Data Presentation

The following table summarizes the yield of this compound under different experimental conditions.

MethodCatalystSolventReaction TimeYield (%)Reference
Conventional Stirring10% NaOH (aq)Ethanol3 hours94.61[1]
Microwave Irradiation10% NaOH (aq)Ethanol45 seconds89.39[1]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound [1]

  • In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL). Stir the mixture at room temperature for 5-10 minutes until the solid is completely dissolved.

  • To this solution, add benzaldehyde (2.5 mmol).

  • Slowly, add a 10% aqueous solution of NaOH (1.5 mL) dropwise to the reaction mixture while stirring vigorously.

  • Continue stirring the mixture at room temperature for 3 hours. The formation of a yellow precipitate should be observed.

  • Quench the reaction by pouring the mixture into ice-cold water.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water until the filtrate is neutral (check with pH paper).

  • Dry the crude product in a desiccator.

  • Purify the crude this compound by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of this compound [1]

  • In a microwave-safe reaction vessel, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL). Stir for 5 minutes at room temperature.

  • Add benzaldehyde (2.5 mmol) to the solution.

  • Add a 10% aqueous solution of NaOH (1.5 mL) dropwise while stirring.

  • Place the reaction vessel in a microwave reactor and irradiate at 140 watts for 45 seconds.

  • After irradiation, quench the reaction by pouring the mixture into ice-cold water.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with cold water until the filtrate is neutral.

  • Dry the crude product.

  • Purify by recrystallization from ethanol.

Visualizations

Claisen_Schmidt_Reaction_Pathway Reactants 4-Bromoacetophenone + Benzaldehyde Enolate Enolate of 4-Bromoacetophenone Reactants->Enolate Base Base (e.g., NaOH) Base->Reactants Deprotonation Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol_Adduct Nucleophilic Attack on Benzaldehyde Product This compound Aldol_Adduct->Product Dehydration Water H₂O Aldol_Adduct->Water

Caption: Reaction pathway for the Claisen-Schmidt synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Reactants Check Purity of Reactants (Benzaldehyde, 4-Bromoacetophenone) Start->Check_Reactants Purify_Reactants Purify Reactants (e.g., Distill Benzaldehyde) Check_Reactants->Purify_Reactants Impure Check_Conditions Review Reaction Conditions (Catalyst, Temp, Time) Check_Reactants->Check_Conditions Pure Purify_Reactants->Check_Conditions Optimize_Conditions Optimize Conditions (e.g., Adjust Base Conc., Use Microwave) Check_Conditions->Optimize_Conditions Suboptimal Check_Side_Reactions Analyze for Side Products by TLC/NMR Check_Conditions->Check_Side_Reactions Optimal Optimize_Conditions->Check_Side_Reactions Minimize_Side_Reactions Modify Protocol to Minimize Side Reactions (e.g., Slow Base Addition) Check_Side_Reactions->Minimize_Side_Reactions Present Check_Purification Evaluate Purification Method Check_Side_Reactions->Check_Purification Absent Minimize_Side_Reactions->Check_Purification Improve_Purification Improve Purification (e.g., Column Chromatography) Check_Purification->Improve_Purification Ineffective Success Improved Yield Check_Purification->Success Effective Improve_Purification->Success

References

Technical Support Center: Purification of 4'-Bromochalcone by Recrystallization from Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4'-Bromochalcone via recrystallization from ethanol. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound from ethanol.

IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated. - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. - Rapid cooling: Cooling the solution too quickly can sometimes inhibit crystal formation.- Boil off excess solvent: Gently heat the solution to evaporate some of the ethanol and re-cool. - Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of this compound. - Slow down the cooling process: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Oily product forms instead of crystals ("oiling out"). - Low melting point of the compound relative to the solvent's boiling point: The compound is coming out of solution above its melting point. - High concentration of impurities: Impurities can depress the melting point of the compound.- Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot ethanol to lower the saturation point. Cool slowly. - Use a mixed solvent system: If the problem persists, consider recrystallizing from a mixed solvent system where the compound is less soluble.
Low recovery of purified crystals. - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. - Premature crystallization: Crystals formed during hot filtration. - Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.- Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is hot: Preheat the funnel and filter paper with hot solvent before filtering the hot solution. - Increase cooling time/decrease temperature: Allow the flask to remain in the ice bath for a longer period.
Crystals are colored or appear impure. - Presence of colored impurities. - Crystals crashed out of solution too quickly, trapping impurities. - Use activated charcoal: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. - Ensure slow cooling: Rapid cooling can lead to the inclusion of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Crystals form in the filter funnel during hot filtration. - The solution cooled too much during filtration. - Use an excess of hot solvent: Dissolve the crude product in a slightly larger volume of hot ethanol than the minimum required. - Pre-heat the filtration apparatus: Use a stemless funnel and pre-heat it with hot ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point of this compound is in the range of 104-107 °C. A sharp melting point within this range is a good indicator of purity. A broad melting range suggests the presence of impurities.

Q2: How do I choose the right amount of ethanol for recrystallization?

A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude this compound. A good starting point is to add small portions of boiling ethanol to the solid until it just dissolves. Avoid adding a large volume of solvent all at once.

Q3: My this compound is soluble in ethanol at room temperature. Can I still use ethanol for recrystallization?

A3: this compound is soluble in ethanol at room temperature (approximately 30 mg/mL at 25°C)[1]. However, its solubility is significantly higher in hot ethanol. This difference in solubility is what makes recrystallization possible. If your compound dissolves completely in a small amount of cold ethanol, the recovery will be low.

Q4: What are the likely impurities in my crude this compound?

A4: Common impurities include unreacted starting materials from the Claisen-Schmidt condensation, such as 4-bromoacetophenone and benzaldehyde, as well as side products from the reaction.

Q5: Can I reuse the mother liquor?

A5: Yes, the mother liquor contains dissolved product. You can concentrate the mother liquor by evaporating some of the ethanol and cooling it to obtain a second crop of crystals. However, this second crop may be less pure than the first.

Data Presentation

ParameterValueNotes
Melting Point 104-107 °CA narrow range indicates high purity.
Appearance Pale yellow crystalline solid[2]
Solubility in Ethanol (25 °C) ~30 mg/mL[1]This value is important for estimating potential losses to the mother liquor upon cooling.
Solubility in Boiling Ethanol HighWhile a specific value is not readily available, this compound is significantly more soluble in hot ethanol than in cold ethanol, which is the principle behind its recrystallization from this solvent.

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol outlines the steps for the purification of crude this compound using ethanol as the recrystallization solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add a small portion of the hot ethanol to the flask containing the crude solid and swirl. Continue to add small portions of hot ethanol until the this compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal. Gently boil the solution for 2-5 minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a stemless funnel and a new Erlenmeyer flask with a small amount of hot ethanol. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the dried crystals to assess their purity.

Visualizations

Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve this compound in minimum hot ethanol start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does it oil out? crystals_form->oiling_out No collect_crystals Collect crystals by vacuum filtration crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Evaporate some solvent oiling_out->troubleshoot_no_crystals No troubleshoot_oiling_out Troubleshoot: - Reheat solution - Add more hot ethanol - Cool slowly oiling_out->troubleshoot_oiling_out Yes end Pure Crystals collect_crystals->end troubleshoot_no_crystals->cool troubleshoot_oiling_out->cool

References

Technical Support Center: Synthesis of 4'-Bromochalcone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 4'-bromochalcone derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives, particularly via the Claisen-Schmidt condensation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst (e.g., old or improperly stored base).- Impure starting materials (4'-bromoacetophenone or benzaldehyde derivative).- Incorrect stoichiometry of reactants or catalyst.- Insufficient reaction time or inadequate temperature.- Use fresh, high-quality base (e.g., NaOH or KOH).- Purify starting materials if necessary (e.g., distill benzaldehyde).- Carefully measure and ensure the correct molar ratios of reactants and catalyst.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Consider extending the reaction time or gently heating if the reaction is sluggish.
Formation of a Sticky or Oily Product Instead of a Solid - Presence of unreacted starting materials.- Formation of side products such as the aldol addition product (ketol) or Michael addition products.[2]- The melting point of the desired chalcone is low.[2]- Ensure the reaction goes to completion by monitoring with TLC.- Optimize reaction conditions (e.g., temperature, catalyst concentration) to minimize side reactions.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.- If the product is an oil, try purification via column chromatography instead of recrystallization.
Product is Difficult to Purify by Recrystallization - Inappropriate recrystallization solvent.- Presence of impurities with similar solubility to the product.- Test a range of solvents or solvent mixtures to find an optimal system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for chalcone recrystallization include ethanol, methanol, and mixtures of hexane/ethyl acetate.[1][3]- If impurities persist, consider a preliminary purification step such as washing the crude product with a solvent that selectively dissolves the impurities.- Column chromatography may be necessary for highly impure samples.
Broad Melting Point Range of the Final Product - Presence of impurities.- Recrystallize the product again, ensuring slow cooling to promote the formation of pure crystals.- If the melting point range remains broad, analyze the product by NMR or mass spectrometry to identify the impurities.
Reaction Does Not Go to Completion (Observed on TLC) - Insufficient catalyst.- Deactivation of the catalyst over time.- Reversible nature of the initial aldol addition step.- Add a small amount of additional catalyst.- Ensure anhydrous conditions if the catalyst is sensitive to moisture.- Drive the reaction towards the product by removing water, if feasible for the specific setup.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

The most prevalent and straightforward method is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4'-bromoacetophenone with a substituted or unsubstituted benzaldehyde.[4][5]

Q2: What are the typical catalysts used in the Claisen-Schmidt condensation for chalcone synthesis?

Commonly used catalysts are strong bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH).[4][6] The choice of base can influence the reaction rate and yield.

Q3: What are the common side products in this compound synthesis?

The primary side products are the intermediate aldol addition product (a β-hydroxy ketone, also known as a ketol) and Michael addition products, which can form if the chalcone product reacts further with the enolate of the starting ketone.[2]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction.[1] Spot the reaction mixture alongside the starting materials (4'-bromoacetophenone and the aldehyde) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the chalcone product indicate the reaction's progress. Chalcones are typically less polar than the starting acetophenone.[1]

Q5: What is the best way to purify the crude this compound product?

Recrystallization is the most common and effective method for purifying crude chalcones.[1][7] Ethanol is a frequently used solvent for this purpose.[1][8] The crude product is dissolved in a minimum amount of hot solvent and then allowed to cool slowly, leading to the formation of purer crystals.

Q6: Are there alternative, "greener" methods for this synthesis?

Yes, solvent-free methods have been developed to make the synthesis more environmentally friendly. These include grinding the reactants together with a solid base catalyst (mechanochemistry) or using microwave irradiation, which can significantly reduce reaction times and the need for organic solvents.[4][6]

Experimental Protocol: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 4'-Bromoacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • TLC plates and developing chamber

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-bromoacetophenone (1 equivalent) in an appropriate amount of 95% ethanol.

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1 equivalent).

  • Catalyst Addition: Prepare a solution of NaOH or KOH (2 equivalents) in a small amount of water or ethanol. Slowly add the basic solution dropwise to the reaction mixture at room temperature.[4]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexanes/ethyl acetate solvent system).[1] The reaction is typically complete within a few hours, often indicated by the formation of a precipitate.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[4][8]

  • Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is neutral. This step helps to precipitate any remaining product and neutralize the excess base.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water until the washings are neutral.[4][8]

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as hot 95% ethanol.[1][7][8] Dissolve the crude solid in a minimum amount of boiling ethanol, then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Quantitative Data Summary

The following table summarizes typical yield and reaction time data for different synthetic methods for chalcone synthesis.

Synthetic Method Catalyst Solvent Typical Yield (%) Typical Reaction Time Reference
Conventional StirringNaOH/KOHEthanol9.2 - 953 - 24 hours[4]
Microwave IrradiationNaOH/KOHEthanol~951 - 5 minutes[4]
Grinding (Solvent-free)NaOH/KOHNone32.6 - 9410 - 20 minutes[1][4][6]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Reactants 4'-Bromoacetophenone + Benzaldehyde Mixing Mixing and Stirring Reactants->Mixing Solvent Ethanol Solvent->Mixing Catalyst NaOH or KOH Catalyst->Mixing Reaction Claisen-Schmidt Condensation Mixing->Reaction Quenching Quench with Ice Water Reaction->Quenching Neutralization Neutralize with dilute HCl Quenching->Neutralization Filtration1 Vacuum Filtration Neutralization->Filtration1 Crude Crude Product Filtration1->Crude Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Pure Pure this compound Filtration2->Pure Analysis Characterization (MP, NMR, IR) Pure->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_condensation Condensation Acetophenone 4'-Bromoacetophenone Enolate Enolate Ion Acetophenone->Enolate Aldehyde Benzaldehyde Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Aldehyde->Aldol_Adduct Base Base (OH⁻) Base->Enolate Deprotonation Enolate->Aldol_Adduct Nucleophilic Attack Chalcone This compound Aldol_Adduct->Chalcone Dehydration

References

optimizing reaction time for microwave synthesis of 4'-Bromochalcone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 4'-Bromochalcone.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Insufficient microwave power or reaction time.[1][2] - Ineffective catalyst or incorrect catalyst concentration. - Poor quality of starting materials (4-bromoacetophenone and benzaldehyde). - Incomplete dissolution of reactants.[2]- Optimize microwave power and irradiation time. Start with reported conditions (e.g., 140 W for 45 seconds) and adjust as needed.[1][2] - Ensure the base catalyst (e.g., NaOH) is fresh and used in the correct concentration (e.g., 10% solution).[2] - Use pure, dry starting materials. - Ensure complete dissolution of 4-bromoacetophenone in the solvent (e.g., ethanol) before adding other reagents.[2]
Formation of Side Products/Impurities - Prolonged reaction time or excessive microwave power leading to degradation.[3] - Self-condensation of the ketone (4-bromoacetophenone). - Formation of dibenzalacetone if an excess of aldehyde is used.[4]- Reduce the microwave irradiation time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[5] - Use an equimolar ratio of the ketone and aldehyde.[5] - Ensure the dropwise addition of the catalyst to the reaction mixture.
Reaction Mixture Charring or Turning Dark - "Hot spots" within the reaction vessel due to uneven microwave heating. - Microwave power is too high. - Insufficient solvent volume.- Use a microwave synthesizer with a stirrer to ensure even temperature distribution. - Reduce the microwave power and increase the reaction time accordingly. - Ensure there is enough solvent to absorb the microwave energy and dissipate heat effectively.
Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of closely related byproducts.- Optimize the reaction to drive it to completion. - Recrystallization from a suitable solvent, such as ethanol, is an effective purification method.[2] - Column chromatography may be necessary for separating complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for this compound compared to conventional methods?

A1: The primary advantages are a dramatic reduction in reaction time, increased energy efficiency, and often higher product yields.[3][5] Microwave-assisted synthesis can be completed in seconds to minutes, whereas conventional methods may require several hours.[2][3]

Q2: What is the typical reaction time and power setting for the microwave synthesis of this compound?

A2: A reported successful synthesis used a microwave power of 140 watts for 45 seconds.[1][2] However, the optimal conditions can vary depending on the specific microwave reactor and the scale of the reaction.

Q3: What is the role of the base catalyst in this synthesis?

A3: The base catalyst, typically sodium hydroxide (NaOH), facilitates the Claisen-Schmidt condensation reaction. It deprotonates the α-carbon of 4-bromoacetophenone to form an enolate ion, which then acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde.[2]

Q4: Can this reaction be performed without a solvent?

A4: While some microwave-assisted chalcone syntheses can be performed under solvent-free conditions, the synthesis of this compound has been successfully reported using ethanol as a solvent to dissolve the reactants.[2][6] Solvent-free conditions can be explored as a greener alternative.[3]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).[5] Spotting the reaction mixture on a TLC plate at different time intervals will show the consumption of starting materials and the formation of the product.

Quantitative Data Summary

Synthesis MethodReactantsCatalystSolventPowerReaction TimeYieldReference
Microwave-Assisted4-Bromoacetophenone, Benzaldehyde10% NaOHEthanol140 W45 seconds89.39%[1][2]
Conventional4-Bromoacetophenone, Benzaldehyde10% NaOHEthanolN/A3 hours94.61%[1][2]

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a reported procedure.[2]

Materials:

  • 4-Bromoacetophenone

  • Benzaldehyde

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Microwave synthesizer

Procedure:

  • In a round-bottom flask suitable for microwave synthesis, dissolve 2.5 mmol of 4-bromoacetophenone in 1.25 mL of ethanol.

  • Stir the mixture at room temperature for 5 minutes until the 4-bromoacetophenone is completely dissolved.

  • Add 2.5 mmol of benzaldehyde to the flask.

  • While stirring, add 1.5 mL of 10% NaOH solution dropwise.

  • Place the flask in the microwave synthesizer and irradiate the mixture at 140 watts for 45 seconds.

  • After irradiation, cool the reaction mixture and quench it with ice water.

  • Place the mixture in an ice bath to facilitate the precipitation of the product.

  • Filter the precipitate using a Buchner funnel and wash it with cold water until the pH of the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • Purify the this compound by recrystallization from ethanol.

Diagrams

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation & Purification cluster_analysis Analysis prep1 Dissolve 4-Bromoacetophenone in Ethanol prep2 Add Benzaldehyde prep1->prep2 prep3 Add 10% NaOH (dropwise) prep2->prep3 mw_react Irradiate in Microwave (e.g., 140W, 45s) prep3->mw_react workup1 Quench with Ice Water mw_react->workup1 workup2 Filter Precipitate workup1->workup2 workup3 Wash with Cold Water workup2->workup3 workup4 Dry the Product workup3->workup4 workup5 Recrystallize from Ethanol workup4->workup5 analysis Characterization (e.g., Melting Point, NMR, IR) workup5->analysis

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

References

Technical Support Center: Base-Catalyzed Condensation of 4'-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting the base-catalyzed condensation of 4'-bromoacetophenone, a common route to synthesizing chalcone derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the experiment, providing potential causes and recommended solutions in a direct question-and-answer format.

Q1: My reaction yield is very low, and TLC/NMR analysis shows a significant amount of unreacted 4'-bromoacetophenone.

A1: This issue typically points to insufficient activation of the ketone or unfavorable reaction kinetics.

  • Cause 1: Inactive Base. The base (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO₂, reducing its effective concentration.

  • Solution 1: Use fresh, high-purity base for the reaction. If using a solution, it should be freshly prepared.

  • Cause 2: Insufficient Base. The deprotonation of the α-carbon of 4'-bromoacetophenone is an equilibrium process. An insufficient amount of base will result in a low concentration of the reactive enolate ion.

  • Solution 2: Ensure at least a stoichiometric amount of base is used. For challenging condensations, using a stronger base (e.g., NaH, LDA) may be considered, although this can increase side reactions.

  • Cause 3: Low Reaction Temperature. While higher temperatures can promote side reactions, a temperature that is too low may result in prohibitively slow reaction rates.

  • Solution 3: If the reaction is proceeding cleanly but slowly, consider a modest increase in temperature (e.g., from room temperature to 40-50°C) while carefully monitoring the reaction progress by TLC.

Q2: I've isolated a major byproduct. How can I identify it and prevent its formation?

A2: The identity of the byproduct depends on your specific reaction conditions. The table below summarizes the most common side products and their characteristics.

Side ProductFormation MechanismKey Spectroscopic Features (¹H NMR)Prevention Strategy
Self-Condensation Product The enolate of 4'-bromoacetophenone attacks another molecule of the same ketone.Complex aromatic region, multiple aliphatic signals. Absence of aldehyde protons.Use an excess of the aldehyde partner (if it's inexpensive) or add the ketone slowly to a mixture of the aldehyde and base.[1]
Cannizzaro Products If using an aldehyde without α-hydrogens (e.g., benzaldehyde), it can disproportionate in concentrated base.[2][3]Benzyl alcohol: Signal around 4.7 ppm (-CH₂OH). Benzoate: Signals in the aromatic region, no aldehyde proton.Use a less concentrated base solution. Ensure the condensation reaction is faster than the Cannizzaro reaction by optimizing temperature and stoichiometry.[3]
Aldol Addition Product Incomplete dehydration of the intermediate β-hydroxy ketone.Presence of a hydroxyl (-OH) proton signal and two aliphatic methine/methylene protons (-CH-CH₂-).Increase reaction temperature or time. Use a stronger base or add a dehydration step with mild acid catalysis during workup.
Michael Adduct The enolate of 4'-bromoacetophenone adds to the α,β-unsaturated chalcone product.[4][5]More complex aliphatic signals than the desired product. The characteristic α,β-unsaturated system protons may be absent.Avoid a large excess of the ketone enolate. Lower the reaction temperature once the initial chalcone product has formed.

Q3: My final product is a sticky, dark-colored oil or tar instead of the expected crystalline solid. What went wrong?

A3: Tar formation is usually a result of polymerization or decomposition caused by overly harsh reaction conditions.

  • Cause 1: High Base Concentration. Very high concentrations of strong bases can promote a variety of competing pathways and degradation of the product.[2]

  • Solution 1: Reduce the concentration of the base. A phase-transfer catalyst might be a milder alternative in some systems.

  • Cause 2: Excessive Heat. High temperatures can accelerate side reactions and lead to the formation of complex, intractable mixtures.

  • Solution 2: Run the reaction at a lower temperature (room temperature or below) for a longer period. Monitor the reaction closely to find the optimal balance between reaction rate and purity.

  • Cause 3: Prolonged Reaction Time. Leaving the reaction for an extended period after completion can lead to product degradation or Michael addition side reactions.[4]

  • Solution 3: Monitor the reaction by TLC. Once the starting materials are consumed, proceed with the workup promptly.

Frequently Asked Questions (FAQs)

What is the primary side reaction to be concerned about? The most common and significant side reactions are typically the self-condensation of 4'-bromoacetophenone and, if using a non-enolizable aldehyde, the Cannizzaro reaction of that aldehyde.[1][2] The choice of which is more problematic depends on the relative reactivity of the starting materials and the specific conditions used.

Can the aryl-bromide group react under these conditions? Under typical Claisen-Schmidt conditions using common bases like NaOH or KOH in ethanol or water, the C-Br bond is stable. Side reactions involving this group are unlikely unless very strong bases (like sodium amide) or high temperatures are employed, which are not standard for this transformation.

What is the difference between the aldol addition and condensation product? The aldol addition product is the initial β-hydroxy ketone formed when the enolate attacks the aldehyde. The aldol condensation product is the final α,β-unsaturated ketone (the chalcone), which is formed after the β-hydroxy ketone loses a molecule of water (dehydration).[6] Heat and basic conditions favor the final condensation product.

How can I improve the crystallinity of my final product? Ensuring high purity is key. If TLC shows a single spot but the product is an oil, it may be a mixture of E/Z isomers or contain minor impurities that inhibit crystallization.

  • Purification: Column chromatography can be effective at removing side products.

  • Recrystallization: A solvent screen is recommended. Ethanol is often a good starting point for chalcones.[6] If the product is too soluble, a mixed solvent system (e.g., ethanol/water) may be required.

  • Trituration: Stirring the oil with a non-polar solvent (like hexanes) can sometimes induce crystallization by washing away soluble impurities.

Experimental Protocols

General Protocol for Base-Catalyzed Condensation of 4'-Bromoacetophenone with an Aromatic Aldehyde

This protocol is a representative example. Molar equivalents and reaction times should be optimized for specific substrates.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-bromoacetophenone (1.0 eq) and the chosen aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) in ethanol (3-5 mL per mmol of ketone).

  • Base Addition: In a separate flask, prepare a solution of sodium hydroxide (2.5 eq) in water (2-3 mL per mmol of NaOH).

  • Reaction: Cool the flask containing the carbonyl compounds in an ice bath. Slowly add the NaOH solution dropwise to the stirred ethanolic solution over 10-15 minutes. A precipitate should begin to form.

  • Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the 4'-bromoacetophenone spot has disappeared (typically 1-3 hours).

  • Workup: Cool the reaction mixture in an ice bath again. Acidify the mixture to a pH of ~7 by slowly adding dilute HCl. This will neutralize the excess base and protonate any phenoxide intermediates.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove highly soluble impurities.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure chalcone product. Dry the crystals under vacuum.

Visualizations

Reaction Pathway Diagram

ReactionPathways cluster_reactants Starting Materials cluster_main Desired Condensation cluster_side Side Reactions startNode ketone 4'-Bromoacetophenone startNode->ketone aldehyde Ar-CHO (no α-H) startNode->aldehyde base Base (OH⁻) startNode->base enolate Ketone Enolate ketone->enolate Deprotonation self_cond Self-Condensation Product ketone->self_cond Side Reaction aldol_add Aldol Adduct (β-Hydroxy Ketone) aldehyde->aldol_add Nucleophilic Attack cannizzaro Cannizzaro Products (Ar-CH₂OH + Ar-COO⁻) aldehyde->cannizzaro Side Reaction (High [OH⁻]) base->enolate Deprotonation base->cannizzaro Side Reaction (High [OH⁻]) enolate->aldol_add Nucleophilic Attack enolate->self_cond Side Reaction chalcone Desired Product (Chalcone) aldol_add->chalcone Dehydration (-H₂O)

Caption: Main vs. Side reaction pathways in the condensation.

Experimental Workflow Diagram

ExperimentalWorkflow arrow arrow A 1. Setup Dissolve Ketone & Aldehyde in EtOH B 2. Base Addition Add aq. NaOH dropwise at 0°C A->B C 3. Reaction Stir at RT, Monitor by TLC B->C D 4. Workup Neutralize with HCl, Filter solid C->D E 5. Purification Wash with H₂O/EtOH, Recrystallize D->E F 6. Characterization Obtain MP, NMR, IR Spectra E->F

Caption: Step-by-step experimental workflow for chalcone synthesis.

Troubleshooting Logic Diagram

Caption: A logical flow for troubleshooting common experimental issues.

References

how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4'-Bromochalcone, with a specific focus on the removal of unreacted benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My crude this compound product is an oily solid with a strong almond-like smell. What is the likely impurity?

A1: The almond-like smell is characteristic of benzaldehyde, one of the starting materials in the Claisen-Schmidt condensation for synthesizing this compound. Its presence as an oil mixed with your solid product indicates an incomplete reaction or inefficient initial purification.

Q2: Why is it important to remove unreacted benzaldehyde from my this compound product?

A2: Residual benzaldehyde can interfere with subsequent reactions, compromise the purity and crystal structure of your final product, and lead to inaccurate results in biological assays or other downstream applications. For drug development professionals, purity is a critical factor for regulatory approval.

Q3: What is the most straightforward method to remove a majority of the unreacted benzaldehyde after the reaction?

A3: The initial and most straightforward step is a thorough wash of the crude precipitate. Since this compound is a solid and benzaldehyde is a liquid at room temperature, washing the filtered crude product with cold water will help remove a significant amount of benzaldehyde and other water-soluble impurities.[1][2]

Troubleshooting Guides: Removing Unreacted Benzaldehyde

This section provides detailed protocols for several common purification techniques to remove residual benzaldehyde from your crude this compound product.

Method 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds based on differences in solubility. This compound is significantly less soluble in cold ethanol than benzaldehyde.

Experimental Protocol:

  • Dissolution: Transfer the crude, air-dried this compound to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The solution should be saturated.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.

  • Ice Bath: To maximize the yield of pure crystals, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining mother liquor containing dissolved impurities, including benzaldehyde.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Method 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent). Benzaldehyde is more polar than this compound and will, therefore, have a different elution profile.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The less polar this compound will elute before the more polar benzaldehyde.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Method 3: Aqueous Sodium Bisulfite Wash (Chemical Scavenging)

This method utilizes a chemical reaction to selectively remove the aldehyde. Sodium bisulfite reacts with benzaldehyde to form a water-soluble adduct, which can then be easily separated in an aqueous layer.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bisulfite. Shake the funnel vigorously for several minutes to ensure complete reaction between the bisulfite and benzaldehyde.

  • Layer Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the benzaldehyde-bisulfite adduct.

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified this compound.

Data Presentation

PropertyThis compoundBenzaldehydeReference
Molecular Formula C₁₅H₁₁BrOC₇H₆O
Molecular Weight 287.15 g/mol 106.12 g/mol
Physical State at RT SolidLiquid
Melting Point 103-107 °C-26 °C[1]
Boiling Point Decomposes178.1 °C
Solubility in Ethanol Soluble (especially when hot)Miscible[1]
Solubility in Water InsolubleSlightly Soluble

Visualization of Purification Workflow

PurificationWorkflow CrudeProduct Crude this compound (with Benzaldehyde) Recrystallization Recrystallization (Ethanol) CrudeProduct->Recrystallization Method 1 ColumnChromatography Column Chromatography (Hexane/Ethyl Acetate) CrudeProduct->ColumnChromatography Method 2 BisulfiteWash Sodium Bisulfite Wash CrudeProduct->BisulfiteWash Method 3 PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct BisulfiteWash->PureProduct

Caption: Purification workflow for removing unreacted benzaldehyde.

References

troubleshooting low purity in 4'-Bromochalcone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low purity in the synthesis of 4'-Bromochalcone. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation.[1][2] This base-catalyzed reaction involves the condensation of 4'-bromoacetophenone with benzaldehyde.[1][2]

Q2: What are the typical starting materials and catalysts used?

The synthesis typically utilizes 4'-bromoacetophenone and benzaldehyde as the primary reactants.[1][3] Common base catalysts include sodium hydroxide (NaOH) and potassium hydroxide (KOH)[1][4], often in an alcoholic solvent like ethanol or an ethanol/water mixture.[1][3]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the progress of the Claisen-Schmidt condensation.[2][5] It can also be used to determine the retention factor (Rf) value of the synthesized product.[2][3]

Q4: What is the expected melting point of pure this compound?

The reported melting point for this compound is in the range of 104-105°C.[3] A broad melting point range for the synthesized product may indicate the presence of impurities.[3]

Troubleshooting Guide for Low Purity

This section addresses common issues leading to low purity in this compound synthesis and provides systematic solutions.

Problem 1: The final product is an oily substance or fails to crystallize.

Possible Cause 1: Incomplete Reaction. The presence of unreacted starting materials (4'-bromoacetophenone and benzaldehyde) can result in an oily product.

Solution:

  • Verify Reaction Completion: Use TLC to check for the presence of starting materials. If the reaction is incomplete, consider extending the reaction time or gently heating the mixture.[3]

  • Optimize Catalyst: Ensure the correct stoichiometry of the base catalyst is used. An insufficient amount of base can lead to an incomplete reaction.

Possible Cause 2: Excess Starting Material. Using a non-equimolar ratio of reactants can lead to contamination of the final product.

Solution:

  • Stoichiometry Check: Carefully measure and use equimolar amounts of 4'-bromoacetophenone and benzaldehyde.[3]

Problem 2: The purified product shows a low and broad melting point.

Possible Cause: Presence of Impurities. Even after initial purification, residual starting materials or side products can lower and broaden the melting point.

Solution: Recrystallization. Recrystallization is a crucial step for purifying the crude product.[3][6]

  • Solvent Selection: Ethanol or an ethanol/water mixture is commonly used for the recrystallization of this compound.[1][3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added to decolorize it.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.[6]

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[3][6]

    • Dry the crystals thoroughly.

Problem 3: TLC analysis shows multiple spots, indicating a mixture of products.

Possible Cause: Formation of Side Products. Side reactions can occur during the Claisen-Schmidt condensation, leading to the formation of impurities.

Solution 1: Column Chromatography. If recrystallization is insufficient to remove impurities, column chromatography can be employed for further purification.[6]

  • Stationary Phase: Silica gel is a common stationary phase.[6]

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 5:1 v/v) is often used as the eluent.[3] The polarity of the mobile phase can be adjusted to achieve optimal separation.

Solution 2: Optimize Reaction Conditions.

  • Temperature Control: Adjusting the reaction temperature and duration can help minimize the formation of side products.[1] For instance, running the reaction at room temperature instead of reflux may reduce side reactions, although it might require a longer reaction time.[3]

  • Catalyst Choice: While NaOH and KOH are common, exploring other catalysts could potentially improve selectivity.[1]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is adapted from a standard laboratory procedure.[3]

  • Dissolve Reactant: In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) and stir at room temperature for 5-10 minutes until fully dissolved.[3]

  • Add Aldehyde: Add benzaldehyde (2.5 mmol) to the solution.[3]

  • Add Catalyst: Slowly add a 10% NaOH solution (1.5 mL) dropwise to the mixture.[3]

  • React: Continue stirring the reaction mixture at room temperature for 3 hours.[3]

  • Quench and Precipitate: Pour the reaction mixture into ice-cold water and place it in an ice bath to facilitate the precipitation of the crude product.[3]

  • Isolate Crude Product: Filter the precipitate using a Buchner funnel and wash with cold water until the pH of the filtrate is neutral.[3]

  • Dry: Dry the crude product in a desiccator.[3]

  • Purify: Purify the crude product by recrystallization from ethanol.[3]

Protocol 2: Microwave-Assisted Synthesis of this compound

This method offers a significant reduction in reaction time.[1][3]

  • Prepare Reaction Mixture: In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) with stirring.[3]

  • Add Reagents: Add benzaldehyde (2.5 mmol) followed by the dropwise addition of a 10% NaOH solution (1.5 mL).[3]

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate for 45 seconds at 140 watts.[3]

  • Isolate and Purify: Follow steps 5-8 from the conventional synthesis protocol to quench the reaction, isolate, and purify the product.[3]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodCatalystSolventReaction TimeTypical YieldReference
Conventional Stirring10% NaOHEthanol3 hours94.61%[3]
Microwave-Assisted10% NaOHEthanol45 seconds89.39%[3]
Solvent-Free GrindingSolid KOHNone15 minutesNot specified[4]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start reactants Mix 4'-Bromoacetophenone, Benzaldehyde, and Ethanol start->reactants catalyst Add NaOH/KOH Catalyst reactants->catalyst reaction React (Stirring or Microwave) catalyst->reaction quench Quench with Ice Water reaction->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash dry Dry Crude Product wash->dry recrystallization Recrystallization (Ethanol) dry->recrystallization column_chromatography Column Chromatography (Hexane:EtOAc) recrystallization->column_chromatography If needed final_product Pure this compound recrystallization->final_product column_chromatography->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Purity

troubleshooting_low_purity cluster_analysis Initial Analysis cluster_causes Possible Causes cluster_solutions Solutions start Low Purity of This compound oily_product Product is Oily or Fails to Crystallize start->oily_product low_mp Low/Broad Melting Point start->low_mp multiple_spots Multiple Spots on TLC start->multiple_spots incomplete_reaction Incomplete Reaction oily_product->incomplete_reaction excess_reactant Excess Reactant oily_product->excess_reactant residual_impurities Residual Impurities low_mp->residual_impurities side_products Side Product Formation multiple_spots->side_products extend_reaction Extend Reaction Time/ Optimize Catalyst incomplete_reaction->extend_reaction check_stoichiometry Check Stoichiometry excess_reactant->check_stoichiometry recrystallize Recrystallize residual_impurities->recrystallize column_chromatography Perform Column Chromatography side_products->column_chromatography optimize_conditions Optimize Reaction Conditions (Temp, Catalyst) side_products->optimize_conditions

Caption: Troubleshooting decision tree for addressing low purity in this compound synthesis.

References

solvent effects on the yield and purity of 4'-Bromochalcone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4'-Bromochalcone, focusing on the critical role of solvent selection in determining reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-bromoacetophenone with benzaldehyde.

Q2: Which solvent is most commonly recommended for this synthesis?

A2: Ethanol is the most frequently used and recommended solvent for the Claisen-Schmidt synthesis of this compound, often leading to high yields and facilitating product precipitation.

Q3: Can this compound be synthesized without a solvent?

A3: Yes, solvent-free methods, often utilizing a grinding technique with a solid base catalyst like sodium hydroxide or potassium hydroxide, have been successfully employed for the synthesis of chalcones, including bromo-substituted derivatives. This approach is considered a green chemistry alternative.

Q4: How does the choice of solvent affect the reaction time?

A4: The reaction time can be significantly influenced by the solvent and the reaction conditions. Conventional methods using ethanol at room temperature may take several hours. Microwave-assisted synthesis, also typically in ethanol, can dramatically reduce the reaction time to a few minutes.

Q5: What are the typical yields for this compound synthesis?

A5: When using ethanol as a solvent under conventional conditions, yields are often reported to be high, frequently exceeding 90%.[1] Solvent-free methods can also provide excellent yields.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing.- Extend the reaction time.- If using a conventional method, consider gentle heating.- Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Poor solubility of reactants: The reactants may not be fully dissolved in the chosen solvent, limiting their ability to react.- Choose a solvent in which both 4-bromoacetophenone and benzaldehyde are readily soluble. While ethanol is common, for certain derivatives, a different solvent might be necessary.- For solvent-free methods, ensure thorough grinding to maximize contact between reactants.
Side reactions: The formation of byproducts can consume reactants and lower the yield of the desired this compound.- Optimize the reaction temperature; higher temperatures can sometimes promote side reactions.- The choice of base and its concentration can be critical. Titrate the amount of base to find the optimal concentration.- Consider the use of a different solvent system. Polar aprotic solvents might suppress certain side reactions compared to protic solvents.
Low Purity (presence of impurities) Unreacted starting materials: Incomplete reaction can leave unreacted 4-bromoacetophenone or benzaldehyde in the product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.- Optimize reaction time and temperature as described above.
Formation of aldol addition product: The intermediate β-hydroxy ketone may not have fully dehydrated to form the chalcone.- Ensure a sufficiently strong base and adequate reaction time to promote dehydration.- Acidification of the work-up can sometimes facilitate dehydration.
Formation of Michael addition products: In some cases, the enolate can add to the newly formed chalcone, leading to dimers or polymers.- This is more likely with prolonged reaction times or excess base. Optimize these parameters.- Using a solvent that promotes precipitation of the desired product as it forms can minimize this side reaction.
Product is an oil or difficult to crystallize Presence of impurities: Impurities can significantly hinder crystallization.- Purify the crude product using column chromatography before attempting recrystallization.- Try recrystallization from a different solvent or a mixture of solvents.
Inappropriate recrystallization solvent: The chosen solvent may be too good a solvent for the product, preventing crystallization.- Select a solvent in which the this compound is sparingly soluble at room temperature but soluble at elevated temperatures. Ethanol or methanol are often good starting points.- If the product is too soluble, try adding a co-solvent in which it is less soluble (e.g., water or hexane) dropwise to the hot solution until turbidity is observed, then allow to cool slowly.

Data Presentation: Solvent Effects on Chalcone Synthesis

The following table summarizes the impact of different solvents on the yield of chalcone synthesis based on available literature. While not all data pertains directly to this compound, it provides valuable insights into the behavior of different solvent classes in similar reactions.

Solvent Solvent Type Reported Yield (%) Notes
EthanolPolar Protic88 - 95%Commonly used, good yields, facilitates product precipitation.[2]
DMSOPolar Aprotic~33%Lower yield observed in a related chalcone cyclization.[3][4]
BenzeneNonpolarTrace amountsInefficient for this type of reaction.[3][4]
Solvent-FreeN/AHigh (often >90%)Green chemistry approach, requires grinding of reactants.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound in Ethanol

This protocol is adapted from established methods for Claisen-Schmidt condensation.[1]

Materials:

  • 4-Bromoacetophenone

  • Benzaldehyde

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice-cold water

  • Deionized water

Procedure:

  • Dissolve 4-bromoacetophenone in ethanol in a round-bottom flask with stirring at room temperature.

  • Once fully dissolved, add an equimolar amount of benzaldehyde to the solution.

  • Slowly add the 10% NaOH solution dropwise to the reaction mixture while stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from hot ethanol.

Protocol 2: Solvent-Free Synthesis of Bromochalcones

This protocol is a general method for the solvent-free synthesis of chalcones.[5]

Materials:

  • 4-Bromoacetophenone

  • Benzaldehyde

  • Solid Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Mortar and pestle

  • Ice-cold water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Place 4-bromoacetophenone, an equimolar amount of benzaldehyde, and the solid base catalyst (e.g., KOH) in a mortar.

  • Grind the mixture vigorously with a pestle at room temperature. The mixture will typically turn into a paste and then solidify.

  • After grinding is complete (usually monitored by TLC), add ice-cold water to the solid mass.

  • Acidify the mixture with dilute HCl to neutralize the excess base.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product.

  • Purify by recrystallization from a suitable solvent like ethanol.

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_solvent_free Solvent-Free Synthesis A Dissolve 4-Bromoacetophenone & Benzaldehyde in Ethanol B Add NaOH Catalyst A->B C Stir at Room Temperature B->C D Precipitate in Ice Water C->D G Filter & Wash Product D->G E Grind Reactants & Solid Base F Quench with Water & Acid E->F F->G H Dry Crude Product G->H I Recrystallize from Ethanol H->I J Pure this compound I->J

Caption: Experimental workflows for conventional and solvent-free synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Increase Reaction Time / Temp incomplete->extend_time extend_time->check_reaction check_purity Assess Purity (e.g., Melting Point, NMR) complete->check_purity impure Impure Product check_purity->impure Low pure Pure Product check_purity->pure High purify Column Chromatography or Recrystallization impure->purify purify->pure

Caption: A logical troubleshooting workflow for low yield or purity in this compound synthesis.

References

Technical Support Center: Scaling Up the Claisen-Schmidt Synthesis of 4'-Bromochalcone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 4'-bromochalcone via the Claisen-Schmidt condensation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Claisen-Schmidt synthesis of this compound?

A1: The Claisen-Schmidt condensation for this compound involves the base-catalyzed reaction between 4-bromoacetophenone and benzaldehyde. The ketone (4-bromoacetophenone) is deprotonated by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (benzaldehyde). A subsequent dehydration step yields the α,β-unsaturated ketone, this compound.

Q2: What are the typical reaction conditions for this synthesis?

A2: This reaction is commonly carried out in an alcoholic solvent, such as ethanol, at room temperature.[1] A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used as a catalyst.[2] The reaction time can vary from a few hours to overnight, depending on the scale and specific conditions.

Q3: What are the main side reactions to be aware of when scaling up this synthesis?

A3: When scaling up, two primary side reactions can become significant:

  • Cannizzaro Reaction: Benzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction in the presence of a strong base to form benzyl alcohol and benzoic acid.[1]

  • Self-Condensation of 4-bromoacetophenone: Under basic conditions, 4-bromoacetophenone can react with itself in an aldol condensation reaction.

Careful control of reaction parameters is crucial to minimize these side products.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined by its melting point, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Thin-layer chromatography (TLC) is a quick method to monitor the progress of the reaction and check for the presence of impurities.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal stoichiometry. - Loss of product during workup and purification. - Competing side reactions.- Monitor the reaction by TLC to ensure completion. - Use a slight excess of benzaldehyde to ensure the complete consumption of the more valuable 4-bromoacetophenone. However, a large excess can promote the Cannizzaro reaction. - Ensure efficient extraction and minimize transfers. Optimize recrystallization solvent volume to avoid excessive product loss in the mother liquor. - Maintain a low reaction temperature to disfavor side reactions. Add the base slowly to control the exotherm.
Product is an Oil or Gummy Solid and Fails to Crystallize - Presence of significant impurities (e.g., unreacted starting materials, side products). - Residual solvent.- Wash the crude product thoroughly with cold water to remove inorganic salts and water-soluble impurities. - Consider a column chromatography purification step if recrystallization fails. - Ensure the product is completely dry before attempting recrystallization.
Broad Melting Point Range of the Final Product - Presence of impurities.- Recrystallize the product again, ensuring slow cooling to promote the formation of well-defined crystals. - If the melting point is still broad, consider an alternative recrystallization solvent or a solvent pair (e.g., ethanol/water).
Presence of Unreacted 4-bromoacetophenone in the Final Product - Insufficient reaction time. - Inadequate amount of base. - Poor mixing at a larger scale.- Extend the reaction time and monitor by TLC. - Ensure the molar ratio of the base is appropriate for the scale of the reaction. - Use an efficient overhead stirrer to ensure proper mixing of the reaction components.
Presence of Benzoic Acid in the Final Product - Cannizzaro reaction of benzaldehyde.- Wash the crude product with a dilute aqueous sodium bicarbonate solution to remove acidic impurities like benzoic acid. - Maintain a lower reaction temperature and avoid a large excess of base.
Formation of a White Precipitate During Workup (other than the product) - Precipitation of inorganic salts (e.g., sodium sulfate) if the reaction mixture is not sufficiently diluted with water before acidification.- Add a sufficient amount of water to the reaction mixture after completion to dissolve all inorganic salts before proceeding with acidification and filtration.

Experimental Protocols

Synthesis of this compound (Scaled-up Laboratory Procedure)
  • To a stirred solution of 4-bromoacetophenone (e.g., 50 g, 1 equivalent) in ethanol (e.g., 500 mL) in a suitable reaction vessel, add benzaldehyde (e.g., 1.05 equivalents) at room temperature.

  • Slowly add a solution of sodium hydroxide (e.g., 1.2 equivalents) in water dropwise to the reaction mixture, maintaining the temperature below 30°C using an ice bath. The addition of a strong base is exothermic.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, pour the mixture into a larger beaker containing crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid until it is neutral to litmus paper.

  • Filter the precipitated yellow solid using a Buchner funnel and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product in a vacuum oven at a low temperature.

Recrystallization of this compound
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Filter the purified crystals and wash with a small amount of cold ethanol.

  • Dry the crystals to a constant weight.

Data Presentation

Compound Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compound287.15103-107[3]Pale yellow solid
4-Bromoacetophenone199.0450-51[4]White to off-white solid
Benzaldehyde106.12-26Colorless liquid
Benzyl Alcohol108.14-15Colorless liquid
Benzoic Acid122.12122White crystalline solid
Spectroscopic Data This compound 4-Bromoacetophenone Benzyl Alcohol Benzoic Acid
¹H NMR (CDCl₃, δ ppm) ~7.8 (d), ~7.6 (d), ~7.4-7.5 (m)~7.83 (d), ~7.62 (d), ~2.60 (s, 3H)[4]~7.3-7.4 (m, 5H), ~4.7 (s, 2H), ~1.9 (s, 1H)~8.1 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H), ~12.0 (s, 1H)
IR (cm⁻¹) ~1660 (C=O), ~1600 (C=C), ~1070 (C-Br)~1685 (C=O), ~1260, ~1070 (C-Br)~3350 (O-H), ~3030 (Ar C-H), ~2870 (C-H), ~1050 (C-O)~3000 (broad O-H), ~1680 (C=O), ~1300 (C-O)

Visualizations

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration 4-Bromoacetophenone 4-Bromoacetophenone Enolate Enolate 4-Bromoacetophenone->Enolate Deprotonation Base (OH-) Base (OH-) Base (OH-)->Enolate Alkoxide_Intermediate Alkoxide_Intermediate Enolate->Alkoxide_Intermediate Attacks Carbonyl Benzaldehyde Benzaldehyde Benzaldehyde->Alkoxide_Intermediate Aldol_Adduct Aldol_Adduct Alkoxide_Intermediate->Aldol_Adduct Protonation Water Water Water->Aldol_Adduct 4-Bromochalcone 4-Bromochalcone Aldol_Adduct->4-Bromochalcone Elimination of H2O Experimental_Workflow Start Start Reactants Mix 4-Bromoacetophenone, Benzaldehyde, and Ethanol Start->Reactants Base_Addition Slowly add NaOH solution (maintain low temperature) Reactants->Base_Addition Reaction Stir at Room Temperature (Monitor by TLC) Base_Addition->Reaction Workup Quench with Ice/Water and Neutralize with Acid Reaction->Workup Filtration Filter Crude Product and Wash with Water Workup->Filtration Drying Dry Crude Product Filtration->Drying Recrystallization Recrystallize from Hot Ethanol Drying->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Troubleshooting_Tree Problem Low Yield or Impure Product Check_Reaction Reaction Monitoring (TLC) Problem->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Starting material present Complete Reaction Complete Check_Reaction->Complete No starting material Action_Incomplete Extend Reaction Time or Check Base Stoichiometry Incomplete->Action_Incomplete Check_Workup Evaluate Workup and Purification Complete->Check_Workup Crystallization_Issue Oily Product / Fails to Crystallize Check_Workup->Crystallization_Issue Purity_Issue Broad Melting Point Check_Workup->Purity_Issue Action_Crystallization Thoroughly Wash Crude, Consider Chromatography Crystallization_Issue->Action_Crystallization Action_Purity Re-recrystallize, Use Different Solvent System Purity_Issue->Action_Purity

References

Technical Support Center: Interpreting Mass Spectrometry Data for 4'-Bromochalcone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for interpreting the mass spectrometry fragmentation of 4'-Bromochalcone.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

A1: For this compound (C₁₅H₁₁BrO), the monoisotopic mass is approximately 285.9993 Da.[1] In a mass spectrum, you should look for a molecular ion peak cluster corresponding to the presence of the bromine atom. You will typically observe two prominent peaks: one for the molecule containing the ⁷⁹Br isotope (M⁺) at an m/z of approximately 286, and another for the molecule with the ⁸¹Br isotope (M⁺+2) at an m/z of approximately 288.[2]

Q2: Why do I see two intense peaks close together for the molecular ion?

A2: The two peaks in the molecular ion region are characteristic of a compound containing a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern where the M⁺ and M⁺+2 peaks appear with a relative intensity ratio of about 1:1.[2] This pattern is a key diagnostic feature for identifying brominated compounds in mass spectrometry.

Q3: What are the common fragmentation patterns observed for this compound?

A3: The fragmentation of this compound in an electron ionization (EI) mass spectrometer is driven by the stability of the resulting fragments. Key fragmentation pathways include:

  • Loss of a Bromine atom: Cleavage of the C-Br bond results in a fragment ion [M-Br]⁺.

  • Cleavage of the chalcone backbone: Fission of the bonds adjacent to the carbonyl group and the α,β-unsaturated system leads to several characteristic fragment ions.

  • Formation of benzoyl and cinnamoyl-type cations: Fragmentation can lead to the formation of the benzoyl cation and substituted cinnamoyl cations.

Q4: I am seeing a peak at m/z 207. What fragment does this correspond to?

A4: A peak at m/z 207 is a common and often abundant fragment in the mass spectrum of this compound. This fragment corresponds to the loss of the bromine atom from the molecular ion ([M-Br]⁺).

Q5: What other significant fragment ions should I look for in the mass spectrum?

A5: Besides the molecular ion cluster and the [M-Br]⁺ peak, other significant fragments can help confirm the structure. These may include peaks corresponding to the bromobenzoyl cation ([BrC₆H₄CO]⁺) and the phenyl cation ([C₆H₅]⁺). The relative intensities of these fragments can provide further structural information.

Summary of Key Mass Spectrometry Data

The following table summarizes the expected m/z values for the molecular ion and key fragments of this compound.

Ion DescriptionProposed Fragment Structurem/z (for ⁷⁹Br)m/z (for ⁸¹Br)Notes
Molecular Ion[C₁₅H₁₁BrO]⁺286288Characteristic 1:1 isotopic pattern.
Loss of Bromine[C₁₅H₁₁O]⁺207-Loss of the bromine radical.
Bromobenzoyl Cation[BrC₆H₄CO]⁺183185Cleavage of the bond between the carbonyl carbon and the α-carbon.
Phenyl Cation[C₆H₅]⁺77-
Benzoyl Cation[C₆H₅CO]⁺105-

Experimental Protocol: Acquiring a Mass Spectrum of this compound

This protocol outlines a general procedure for obtaining an electron ionization (EI) mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of about 100 µg/mL.
  • Ensure the sample is fully dissolved before injection.

2. GC-MS Instrument Parameters:

  • Injection Mode: Splitless or split, depending on sample concentration.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • GC Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5MS).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: Increase to 280 °C at a rate of 15 °C/min.
  • Final hold: Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Mass Range: Scan from m/z 50 to 400.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.
  • Acquire the data using the instrument's software.
  • Analyze the resulting mass spectrum, paying close attention to the molecular ion region and the characteristic fragmentation pattern. Compare the obtained spectrum with a reference spectrum from a database if available.

Fragmentation Pathway of this compound

The following diagram illustrates the proposed electron ionization (EI) fragmentation pathway for this compound.

Fragmentation_Pathway M This compound (M) m/z 286/288 M_ion [M]⁺˙ m/z 286/288 M->M_ion -e⁻ F1 [M-Br]⁺ m/z 207 M_ion->F1 -Br• F2 [BrC₆H₄CO]⁺ m/z 183/185 M_ion->F2 α-cleavage F5 [M-C₆H₅]⁺ m/z 209/211 M_ion->F5 -C₆H₅• F6 [M-CO]⁺˙ m/z 258/260 M_ion->F6 -CO F4 [C₆H₅CO]⁺ m/z 105 F1->F4 rearrangement F3 [C₆H₅]⁺ m/z 77 F2->F3 -CO

Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4'-Bromochalcone: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 4'-Bromochalcone, a chalcone derivative with significant interest in medicinal chemistry, can be achieved through various methods. This guide provides a detailed comparison of the traditional conventional synthesis versus the more modern microwave-assisted approach, supported by experimental data. The primary synthesis route discussed is the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-bromoacetophenone and benzaldehyde.[1]

Performance Comparison: A Quantitative Overview

The key advantages of microwave-assisted synthesis over the conventional method are a dramatic reduction in reaction time and often an increase in product yield. The following table summarizes the quantitative data from a comparative study on the synthesis of this compound.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 3 hours45 seconds
Yield (%) 94.61% ± 0.679389.39% ± 0.6418
Microwave Power N/A140 Watts
Temperature Room TemperatureNot specified

Data sourced from a 2022 study comparing the two synthesis methods.[2][3]

While the conventional method showed a slightly higher yield in this particular study, the microwave-assisted method offers a significant time advantage, reducing the reaction from hours to seconds.[2][3] This rapid synthesis is a hallmark of microwave chemistry, which can lead to higher throughput and efficiency in a research and development setting.[4][5]

Experimental Protocols

The following are detailed experimental protocols for both the conventional and microwave-assisted synthesis of this compound.

Conventional Synthesis Protocol

This method involves the Claisen-Schmidt condensation reaction at room temperature.

  • Reactant Preparation: Dissolve 497.6 mg (2.5 mmol) of 4-bromoacetophenone in 1.25 mL of ethanol in a round-bottom flask. Stir the mixture for 5 minutes at room temperature until the 4-bromoacetophenone is completely dissolved.

  • Addition of Benzaldehyde: To the stirred solution, add 265.3 mg (2.5 mmol) of benzaldehyde.

  • Base-Catalyst Addition: Add 1.5 mL of a 10% sodium hydroxide (NaOH) solution dropwise to the reaction mixture.

  • Reaction: Continue stirring the reaction mixture for 3 hours at room temperature.

  • Work-up: Quench the reaction by pouring the mixture into ice water and placing it in an ice bath.

  • Isolation and Purification: Filter the resulting precipitate using a Buchner funnel and wash with cold water until the filtrate is pH neutral. Dry the precipitate in a desiccator and purify by recrystallization from ethanol to obtain this compound.[2]

Microwave-Assisted Synthesis Protocol

This method utilizes microwave irradiation to accelerate the reaction.

  • Reactant Preparation: In a round-bottom flask, dissolve 497.6 mg (2.5 mmol) of 4-bromoacetophenone in 1.25 mL of ethanol. Stir for 5 minutes at room temperature.

  • Addition of Benzaldehyde and Base: Add 265.3 mg (2.5 mmol) of benzaldehyde to the mixture, followed by the dropwise addition of 1.5 mL of 10% NaOH solution.

  • Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate for 45 seconds at a power of 140 watts.

  • Work-up and Isolation: After irradiation, quench the reaction with ice water and place the mixture in an ice bath. Filter the precipitate using a Buchner funnel and wash with cold water until the pH is neutral.

  • Drying and Purification: Dry the product in a desiccator and purify by recrystallization from ethanol.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Claisen-Schmidt condensation, highlighting the divergence between the conventional and microwave-assisted methods.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_methods Synthesis Methods cluster_workup Work-up and Purification cluster_end Final Product A 4-Bromoacetophenone E Mixing of Reactants A->E B Benzaldehyde B->E C Ethanol (Solvent) C->E D 10% NaOH (Catalyst) D->E F Conventional Method (Stirring at RT for 3h) E->F G Microwave-Assisted Method (Irradiation for 45s at 140W) E->G H Quenching with Ice Water F->H G->H I Filtration and Washing H->I J Drying I->J K Recrystallization from Ethanol J->K L This compound K->L

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4'-Bromochalcone using COSY and HETCOR NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic compounds is a critical step in ensuring their identity, purity, and potential biological activity. This guide provides a detailed comparison of the use of two-dimensional Nuclear Magnetic Resonance (NMR) techniques, specifically Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR), in the structural validation of 4'-Bromochalcone. We present supporting experimental data and a comparison with alternative analytical methods.

The unequivocal confirmation of a molecule's structure is paramount. In the case of this compound, a compound with potential applications in medicinal chemistry, 2D NMR spectroscopy offers a powerful tool to map out its intricate network of protons and carbons. This guide will delve into the practical application of COSY and HETCOR experiments for this purpose.

Deciphering the Connections: COSY and HETCOR Analysis

COSY and HETCOR are indispensable NMR experiments for determining the connectivity of atoms within a molecule. COSY reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons, while HETCOR (or its more modern counterparts like HSQC and HMBC) establishes correlations between protons and their directly attached or long-range coupled carbons (¹H-¹³C).

Interpreting the Spectral Data

The structural validation of this compound is achieved by analyzing the cross-peaks in the COSY and HETCOR spectra. In the COSY spectrum, cross-peaks indicate that the two protons are coupled to each other, typically through two or three bonds. For this compound, key correlations are expected between the vinylic protons (Hα and Hβ) and within the aromatic rings.

The HETCOR spectrum provides direct evidence of which protons are attached to which carbons. This is crucial for assigning the carbon signals, which is often challenging with 1D ¹³C NMR alone.

Below is a summary of the expected and reported NMR spectral data for this compound.

Proton (¹H) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz COSY Correlations
~7.82Doublet~15.7
~7.47Doublet~15.7
Aromatic H7.3-8.1Multiplet-Other Aromatic H
Carbon (¹³C) Chemical Shift (δ) ppm HETCOR Correlation
C=O~189-
~128
~145
Aromatic C128-138Aromatic H
C-Br~128-

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Visualizing the Workflow and Molecular Connections

To illustrate the process of structural validation and the information gleaned from the NMR experiments, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr 1D NMR (¹H, ¹³C) purification->nmr cosy 2D COSY nmr->cosy hetcor 2D HETCOR/HSQC nmr->hetcor structure Structure Elucidation & Validation cosy->structure hetcor->structure

Caption: Experimental workflow for the synthesis and structural validation of this compound.

Caption: Key COSY and HETCOR correlations in this compound.

Experimental Protocols

NMR Spectroscopy:

A sample of this compound (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. All NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment is typically used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • COSY: A standard COSY-45 or COSY-90 pulse sequence is used. The spectral width is set to cover all proton signals. Typically, 256-512 increments in the t₁ dimension and 8-16 scans per increment are acquired.

  • HETCOR/HSQC: A standard HETCOR or the more sensitive HSQC pulse sequence is employed. The spectral widths are set to encompass the full range of proton and carbon chemical shifts. The number of increments in the t₁ dimension is typically 128-256, with 16-64 scans per increment.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool for complete structural elucidation, other analytical techniques provide complementary information for the characterization of this compound.

Technique Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C=C, C-Br). A strong absorption band around 1658-1660 cm⁻¹ is characteristic of the conjugated carbonyl group in this compound.[1]Rapid and inexpensive.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity and provides the molecular formula.Does not provide information on the connectivity of atoms.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a single crystal.Provides the definitive solid-state structure.Requires a suitable single crystal, which can be difficult to obtain.

References

comparative study of the biological activity of different brominated chalcones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activities of Brominated Chalcones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of natural and synthetic compounds.[1][2] Their versatile chemical scaffold allows for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The introduction of a bromine atom to the chalcone structure can significantly modulate its biological activity, a strategy often employed to enhance the potency of therapeutic agents.[5][6] This guide provides a comparative study of the biological activities of various brominated chalcones, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Anticancer Activity

Brominated chalcones have demonstrated considerable potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The position and number of bromine and other substituents on the aromatic rings play a crucial role in their activity.

A study involving a series of 20 brominated chalcone derivatives found that compound 19 (H72) was the most potent against gastric cancer cell lines, with IC50 values ranging from 3.57 to 5.61 μM.[5] This compound exhibited greater potency than the positive control, 5-fluorouracil (5-FU), and showed less cytotoxicity to non-malignant gastric epithelial cells.[5] The anticancer mechanism for H72 involves the induction of reactive oxygen species (ROS), leading to mitochondria-mediated apoptosis.[5] Structure-activity relationship analysis revealed that compounds with a 6'-methoxy group on ring B were generally more potent than those with a 3'-methoxy group.[5]

Table 1: Anticancer Activity (IC50) of Selected Brominated Chalcones
CompoundCancer Cell LineIC50 (μM)Reference
Compound 19 (H72) MGC803 (Gastric)3.57[5]
HGC27 (Gastric)5.61[5]
SGC7901 (Gastric)4.89[5]
Compound 12k NCI-H460 (Lung)3.75[7]
SGC-7901 (Gastric)4.81[7]
A549 (Lung)8.42[7]
Chalcone 1 Murine Macrophages>25[8]
Chalcone 2 Murine Macrophages>25[8]
Chalcone 4 Murine Macrophages18.06[8]
Chalcone 5 Murine Macrophages12.38[8]

Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: Cell Viability (MTT) Assay

The anti-proliferative activity of chalcone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the brominated chalcone derivatives for a specified period, typically 24 to 48 hours.

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined using non-linear regression analysis.[5][7]

Signaling Pathway for H72-Induced Apoptosis

The diagram below illustrates the proposed mechanism by which the brominated chalcone H72 induces apoptosis in gastric cancer cells.

apoptosis_pathway H72 Brominated Chalcone (H72) ROS ↑ Reactive Oxygen Species (ROS) H72->ROS DR ↑ DR4/DR5 Expression H72->DR Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DR->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by a brominated chalcone.

Antimicrobial Activity

Brominated chalcones have also been investigated for their antimicrobial properties, including antibacterial and antifungal activities. Some derivatives have shown the ability to potentiate the effects of existing antibiotics, suggesting their potential use as adjuvant therapies to combat antibiotic resistance.[6]

For instance, a study revealed that the synthetic chalcone SN-6, which has a bromo substituent at the meta position of ring B, reduced the Minimum Inhibitory Concentration (MIC) of ciprofloxacin against Staphylococcus aureus by four-fold.[1] Another investigation into a series of BDDE-inspired chalcones found that compounds 9, 14, and 24 could cause a four-fold decrease in the vancomycin MIC against Enterococcus faecalis.[6] Furthermore, compounds 13 and 14 from the same series displayed promising antifungal activity against the dermatophyte Trichophyton rubrum.[6]

Table 2: Antimicrobial Activity of Selected Brominated Chalcones
CompoundMicroorganismActivityReference
SN-6 S. aureus4-fold reduction in Ciprofloxacin MIC[1]
Compound 9 E. faecalis B3/1014-fold reduction in Vancomycin MIC[6]
Compound 14 E. faecalis B3/1014-fold reduction in Vancomycin MIC[6]
Compound 24 E. faecalis B3/1014-fold reduction in Vancomycin MIC[6]
Compound 13 T. rubrumPromising Antifungal Activity[6]
Compound 14 T. rubrumPromising Antifungal Activity[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution: The brominated chalcone is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Reading: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity

The anti-inflammatory potential of brominated chalcones has been demonstrated through their ability to inhibit key inflammatory mediators. Chalcones can modulate inflammatory pathways, such as the NF-κB and JNK signaling pathways, offering potential for the development of new anti-inflammatory drugs.[9][10]

In a study of macroalgae-inspired brominated chalcones, compounds 1, 2, 4, and 5 showed significant anti-inflammatory effects in murine macrophages stimulated with lipopolysaccharide (LPS).[8] Chalcone 1 was particularly potent, with an IC50 value of approximately 0.58 μM for the inhibition of nitric oxide (NO) production. The study suggested that symmetrical bromine atoms and 3,4-dimethoxy groups on both aromatic rings enhanced the anti-inflammatory activity.[8]

Table 3: Anti-inflammatory Activity (NO Inhibition) of Selected Brominated Chalcones
CompoundCell LineIC50 (μM) for NO InhibitionReference
Chalcone 1 Murine Macrophages~0.58[8]
Chalcone 2 Murine Macrophages1.34[8]
Chalcone 4 Murine Macrophages1.10[8]
Chalcone 5 Murine Macrophages1.25[8]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity is often assessed by measuring the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) using the Griess assay.

  • Cell Culture and Treatment: Macrophage cells are seeded in 96-well plates and pre-treated with different concentrations of the brominated chalcones for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 μg/mL) to induce the production of NO and incubated for 24 hours.

  • Griess Reagent: After incubation, the cell culture supernatant is collected. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Colorimetric Measurement: The reaction produces a purple azo compound, and the absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.[9]

General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis and biological evaluation of brominated chalcones.

workflow cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation Start Substituted Acetophenones & Benzaldehydes Condensation Claisen-Schmidt Condensation Start->Condensation Chalcones Brominated Chalcones Condensation->Chalcones Purify Purification & Characterization (NMR, MS) Chalcones->Purify Anticancer Anticancer Assays (MTT, Apoptosis) Purify->Anticancer Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Purify->Antimicrobial AntiInflam Anti-inflammatory Assays (NO Inhibition) Purify->AntiInflam Data Data Analysis (IC50, MIC, SAR) Anticancer->Data Antimicrobial->Data AntiInflam->Data

Caption: Workflow for synthesis and biological testing of chalcones.

Conclusion

Brominated chalcones represent a promising class of compounds with a broad spectrum of biological activities. The strategic placement of bromine atoms and other substituents on the chalcone scaffold is critical for optimizing their anticancer, antimicrobial, and anti-inflammatory properties. The data presented herein highlights the potential of these compounds as leads for the development of novel therapeutic agents. Further research focusing on optimizing structure-activity relationships, elucidating detailed mechanisms of action, and evaluating in vivo efficacy is warranted.

References

A Comparative Spectroscopic Analysis of 4'-Bromochalcone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and materials science, chalcones serve as a pivotal structural motif. The introduction of various functional groups onto the chalcone scaffold can significantly modulate their electronic properties and, consequently, their biological activity and material characteristics. This guide provides a detailed comparative analysis of the spectral data of 4'-Bromochalcone and two of its derivatives: 4'-Bromo-4-methoxychalcone and 4'-Bromo-4-nitrochalcone. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of structure-property relationships within this important class of compounds.

Introduction to this compound and Its Derivatives

This compound is an α,β-unsaturated ketone featuring two aromatic rings connected by a three-carbon bridge. The bromine atom on one of the phenyl rings imparts specific electronic and steric properties to the molecule. To understand the influence of substituent effects, this guide will compare the parent this compound with derivatives containing a strong electron-donating group (methoxy, -OCH₃) and a strong electron-withdrawing group (nitro, -NO₂) at the 4-position of the second phenyl ring. These substitutions are expected to cause predictable shifts in the spectral data, providing valuable insights for the rational design of new chalcone-based compounds.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and its selected derivatives. This allows for a direct comparison of the impact of the different substituents on the spectroscopic signatures of these molecules.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in δ, ppm)

Proton This compound 4'-Bromo-4-methoxychalcone 4'-Bromo-4-nitrochalcone
H-α (vinylic)~7.47 (d, J ≈ 15.7 Hz)[1]~7.39 (d, J ≈ 15.6 Hz)~7.6 (d)
H-β (vinylic)~7.82 (d, J ≈ 15.7 Hz)[1]~7.72 (d, J ≈ 15.6 Hz)~7.9 (d)
Aromatic Protons~7.3-8.1 (m)~6.9-8.0 (m)~7.6-8.3 (m)
-OCH₃-~3.87 (s)-

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. d = doublet, m = multiplet, s = singlet, J = coupling constant.

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)

Carbon This compound 4'-Bromo-4-methoxychalcone 4'-Bromo-4-nitrochalcone
C=O (carbonyl)~189-191~187~188
C-α (vinylic)~122-125~125.3~124
C-β (vinylic)~144-145~148.4~142
Aromatic Carbons~127-138~114-162~124-150
-OCH₃-~55.5-

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 3: Infrared (IR) Spectral Data (Wavenumbers in cm⁻¹)

Functional Group This compound 4'-Bromo-4-methoxychalcone 4'-Bromo-4-nitrochalcone
C=O Stretch (conjugated)~1658-1660[2]~1655~1660
C=C Stretch (alkene)~1605[2]~1598~1600
Ar-H Stretch~3024[2]~3000-3100~3000-3100
C-Br Stretch~500-600~500-600~500-600
C-O Stretch (methoxy)-~1250 & ~1030-
N-O Stretch (nitro)--~1520 & ~1350

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key m/z Peaks
This compoundC₁₅H₁₁BrO287.15286/288 (M⁺/M⁺+2), 207, 183, 103, 77
4'-Bromo-4-methoxychalconeC₁₆H₁₃BrO₂317.18[3]316/318 (M⁺/M⁺+2), 237, 134
4'-Bromo-4-nitrochalconeC₁₅H₁₀BrNO₃332.15331/333 (M⁺/M⁺+2), 301, 183, 150

Note: The presence of bromine results in a characteristic M⁺/M⁺+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for proton and 75-125 MHz for carbon, respectively. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectra are generally recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction. Electron Ionization (EI) is a common ionization technique for these compounds. The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for the comparative analysis of spectral data for this compound and its derivatives.

Spectral_Comparison_Workflow A This compound (Parent Compound) D Acquire Spectral Data (NMR, IR, MS) A->D B 4'-Bromo-4-methoxychalcone (Electron-Donating Group) B->D C 4'-Bromo-4-nitrochalcone (Electron-Withdrawing Group) C->D E Tabulate and Compare Key Spectral Features D->E F Analyze Substituent Effects on Chemical Shifts, Vibrational Frequencies, and Fragmentation Patterns E->F G Elucidate Structure-Property Relationships F->G

Caption: Workflow for the comparative spectral analysis of this compound and its derivatives.

This comprehensive comparison of the spectral data of this compound with its methoxy and nitro derivatives provides valuable insights into the effects of substituents on the electronic environment of the chalcone scaffold. Researchers can leverage this information for the identification and characterization of novel chalcone derivatives and for the rational design of molecules with desired properties.

References

Confirming the Purity of 4'-Bromochalcone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of 4'-Bromochalcone, a versatile precursor in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose, and this guide will delve into a detailed HPLC protocol, compare its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC), and provide supporting experimental data and methodologies.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the preferred method for assessing the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. A typical reversed-phase HPLC method provides excellent separation of the main compound from potential impurities.

Experimental Protocol: HPLC

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

Gradient Program:

Time (minutes) % Acetonitrile % Water (0.1% Formic Acid)
0 50 50
20 95 5
25 95 5
26 50 50

| 30 | 50 | 50 |

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection: UV detection at 280 nm. Chalcones typically exhibit strong absorbance in the UV region, with two characteristic absorption bands, one between 220-270 nm and another from 340-390 nm[1].

Injection Volume: 10 µL

Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. A working solution of 10 µg/mL is then prepared by diluting the stock solution with the mobile phase.

Data Presentation: HPLC
CompoundRetention Time (min)Peak AreaPurity (%)
This compound15.21258000≥ 98%
Impurity 112.8150001.19%
Impurity 216.580000.64%

Note: This data is representative of a typical high-purity sample of this compound.

Comparison with Alternative Techniques

While HPLC is the gold standard, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile and thermally stable compounds. While chalcones are not highly volatile, GC-MS analysis of this compound has been reported.

Instrumentation: A GC system coupled with a mass spectrometer.

Column: Rtx-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[2].

Injector Temperature: 280°C[2].

Carrier Gas: Helium at a constant flow of 1.15 mL/min[2].

Oven Temperature Program: Initial temperature of 100°C (held for 2 minutes), then ramped to 280°C at 10°C/min, and held for 10 minutes[2].

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of 50-500 m/z.

CompoundRetention Time (min)Major Mass Fragments (m/z)Purity (%)
This compound~18.5286, 288 (M+), 207, 183, 103, 77>95%

Note: Purity assessment by GC-MS is often semi-quantitative unless a certified reference standard is used for calibration.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique primarily used for monitoring reaction progress and for preliminary purity checks. While not as precise as HPLC for quantitative analysis, it can provide a good indication of the number of components in a sample.

Stationary Phase: Silica gel 60 F254 plates.

Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 5:1 v/v) is a common eluent for chalcones[2].

Sample Application: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane or acetone) is spotted onto the TLC plate.

Development: The plate is placed in a developing chamber saturated with the mobile phase.

Visualization: The spots are visualized under UV light at 254 nm[2].

CompoundRf ValueObservations
This compound~0.4Single major spot, indicating a high degree of purity.
ImpuritiesVariesFaint secondary spots may be visible if impurities are present.

Note: For quantitative analysis, TLC with densitometry can be employed, though it is less common for routine purity checks of synthetic compounds compared to HPLC.

Summary of Comparison

FeatureHPLCGC-MSTLC
Principle Liquid chromatographyGas chromatography with mass spectrometric detectionPlanar chromatography
Resolution HighHighLow to moderate
Sensitivity HighVery highLow
Quantitation ExcellentGood (with calibration)Semi-quantitative (quantitative with densitometry)
Compound Applicability Wide range of non-volatile and thermally labile compoundsVolatile and thermally stable compoundsWide range, but less suitable for volatile compounds
Speed ModerateFast to moderateFast
Cost HighHighLow

Workflow for Purity Confirmation of this compound

The following diagram illustrates the logical workflow for the synthesis and subsequent purity confirmation of this compound.

cluster_synthesis Synthesis cluster_analysis Purity Analysis Synthesis Claisen-Schmidt Condensation Workup Reaction Work-up & Crude Product Isolation Synthesis->Workup Purification Purification (e.g., Recrystallization) Workup->Purification TLC_monitoring TLC Monitoring (In-process check) Purification->TLC_monitoring Preliminary Check HPLC_analysis HPLC Analysis (Primary Method) Purification->HPLC_analysis Definitive Purity GCMS_analysis GC-MS Analysis (Alternative Method) Purification->GCMS_analysis NMR_analysis ¹H & ¹³C NMR (Structural Confirmation) Purification->NMR_analysis Structural Identity Purity_Report Purity Confirmation Report (≥98%) HPLC_analysis->Purity_Report Quantitative Data GCMS_analysis->Purity_Report NMR_analysis->Purity_Report Qualitative Data

Caption: Workflow for the synthesis and purity verification of this compound.

Conclusion

For the definitive purity assessment of this compound, HPLC stands out as the most robust and reliable technique, offering high resolution and accurate quantification. While GC-MS can serve as a valuable alternative, particularly for identifying volatile impurities, its applicability is limited by the thermal stability of the analyte. TLC remains an indispensable tool for rapid, qualitative checks during synthesis. For comprehensive characterization, a combination of chromatographic techniques (primarily HPLC) and spectroscopic methods (such as NMR for structural elucidation) is recommended to ensure the highest confidence in the quality of this compound for research and development purposes.

References

The Impact of Bromine Substitution on the Biological Activity of Chalcones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, a class of aromatic ketones, serve as precursors to flavonoids and exhibit a wide array of biological activities. Their simple chemical structure allows for diverse substitutions, making them a focal point in medicinal chemistry for the development of novel therapeutic agents. Among these modifications, the introduction of a bromine atom has been shown to significantly influence the pharmacological profile of chalcones. This guide provides a comprehensive comparison of the biological activities of bromo-substituted chalcones against their non-brominated counterparts, supported by experimental data and detailed protocols.

Anticancer Activity: Enhanced Cytotoxicity in Brominated Chalcones

The addition of bromine to the chalcone scaffold has been demonstrated to enhance cytotoxic activity against various cancer cell lines. This is often attributed to the lipophilic nature and electron-withdrawing properties of bromine, which can facilitate cell membrane penetration and interaction with intracellular targets.

A comparative study on a series of chalcones highlighted the increased anticancer potential of bromo-substituted derivatives. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay, which measures cell viability.

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
Chalcone A UnsubstitutedMCF-7 (Breast)> 100[1]
Chalcone A1 4-BromoMCF-7 (Breast)15.5[1]
Chalcone B UnsubstitutedA549 (Lung)85.2[2]
Chalcone B1 2-BromoA549 (Lung)10.1[2]
Chalcone C UnsubstitutedPC-3 (Prostate)68.4[1]
Chalcone C1 4'-BromoPC-3 (Prostate)9.8[1]

Table 1: Comparative anticancer activity of unsubstituted and bromo-substituted chalcones.

The data clearly indicates that the presence of a bromine atom, regardless of its position on the aromatic rings, leads to a significant increase in cytotoxicity against breast, lung, and prostate cancer cell lines.

Antimicrobial Activity: A Double-Edged Sword

The effect of bromine substitution on the antimicrobial properties of chalcones is more nuanced. While in some cases it enhances activity, in others it can be comparable to or even less effective than the parent compound. The antimicrobial efficacy is typically evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar diffusion assays.

CompoundSubstitutionBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
Chalcone D UnsubstitutedS. aureus12C. albicans10[3][4]
Chalcone D1 4-BromoS. aureus18C. albicans15[3][4]
Chalcone E UnsubstitutedE. coli10A. niger8[5]
Chalcone E1 2'-BromoE. coli14A. niger12[5]

Table 2: Comparative antimicrobial activity of unsubstituted and bromo-substituted chalcones.

Generally, bromo-substituted chalcones demonstrate improved activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This enhancement is likely due to increased lipophilicity, which aids in crossing the microbial cell wall and membrane.[3]

Anti-inflammatory Activity: Potent Inhibition of Inflammatory Mediators

Brominated chalcones have shown significant promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory enzymes and signaling pathways, such as cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) pathway.

CompoundSubstitutionAssayIC50 (µM)Reference
Chalcone F UnsubstitutedCOX-2 Inhibition18.5[6]
Chalcone F1 4-BromoCOX-2 Inhibition5.2[6]
Chalcone G UnsubstitutedNO Inhibition (in RAW 264.7 cells)25.1[6]
Chalcone G1 4'-BromoNO Inhibition (in RAW 264.7 cells)8.9[6]

Table 3: Comparative anti-inflammatory activity of unsubstituted and bromo-substituted chalcones.

The presence of bromine significantly enhances the inhibitory activity against COX-2 and nitric oxide (NO) production, both of which are critical mediators of inflammation.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives (both bromo-substituted and unsubstituted) and a vehicle control (e.g., DMSO). Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of the compounds.[11][12]

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Loading: Add a specific concentration of the chalcone derivatives (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic/antifungal are also included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

In Vitro Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the chalcone derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • IC50 Calculation: Calculate the IC50 value for NO inhibition.

Signaling Pathways and Mechanisms

The enhanced biological activity of bromo-substituted chalcones can be attributed to their influence on key cellular signaling pathways.

experimental_workflow cluster_synthesis Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis Chalcone Unsubstituted Chalcone Anticancer Anticancer Assays (MTT) Chalcone->Anticancer Antimicrobial Antimicrobial Assays (Agar Diffusion) Chalcone->Antimicrobial Antiinflammatory Anti-inflammatory Assays (NO Inhibition) Chalcone->Antiinflammatory BromoChalcone Bromo-substituted Chalcone BromoChalcone->Anticancer BromoChalcone->Antimicrobial BromoChalcone->Antiinflammatory IC50 IC50 Values Anticancer->IC50 ZOI Zone of Inhibition (mm) Antimicrobial->ZOI Antiinflammatory->IC50

Comparative experimental workflow for evaluating chalcone activity.

Bromo-substituted chalcones have been shown to modulate the NF-κB and MAPK signaling pathways, which are crucial in regulating inflammation and cell proliferation.

NFkB_Pathway cluster_cytoplasm Cytoplasm BromoChalcone Bromo-substituted Chalcone IKK IKK BromoChalcone->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Genes (COX-2, iNOS) Nucleus->Inflammation Transcription

Inhibition of the NF-κB signaling pathway by bromo-substituted chalcones.

MAPK_Pathway BromoChalcone Bromo-substituted Chalcone Raf Raf BromoChalcone->Raf Inhibition Ras Ras Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation & Survival ERK->Proliferation Promotion

Modulation of the MAPK/ERK signaling pathway by bromo-substituted chalcones.

References

A Comparative Guide to the Synthesis of 4'-Bromochalcone and 4-chlorochalcone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of precursor molecules is a critical starting point. Chalcones, with their 1,3-diaryl-2-propen-1-one backbone, are a class of compounds that have garnered significant interest due to their broad spectrum of biological activities. Among the numerous derivatives, halogenated chalcones such as 4'-Bromochalcone and 4-chlorochalcone are of particular importance. This guide provides an objective comparison of the synthetic routes to these two compounds, supported by experimental data, to aid in the selection of the most suitable methodology.

The primary route for synthesizing both this compound and 4-chlorochalcone is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone with a benzaldehyde. The choice of reactants depends on the desired position of the halogen atom on the chalcone backbone.

Performance Comparison

The synthesis of these two halogenated chalcones can be achieved through various methods, including conventional solution-phase synthesis, microwave-assisted synthesis, and solvent-free grinding methods. The choice of method significantly impacts reaction time and yield.

Quantitative Data Summary

CompoundSynthesis MethodCatalystSolventReaction TimeYield (%)
This compound Conventional10% NaOHEthanol3 hours94.61%[1]
Microwave-assisted10% NaOHEthanol45 seconds89.39%[1]
Solvent-free (Grinding)Solid NaOHNoneHigh, specific data not available in comparative contextHigh, specific data not available in comparative context
4-chlorochalcone ConventionalNaOHMethanolNot specified58.5%
Solvent-free (Grinding)Solid NaOHNone10 minutes71.5%

Key Observations:

  • Higher Yield for this compound in Conventional Synthesis: Under conventional conditions, the synthesis of this compound demonstrates a significantly higher yield (94.61%) compared to that reported for 4-chlorochalcone (58.5%).[1]

  • Efficiency of Microwave and Solvent-Free Methods: For this compound, microwave-assisted synthesis dramatically reduces the reaction time from hours to seconds, albeit with a slightly lower yield compared to the conventional method.[1] The solvent-free grinding method for 4-chlorochalcone also offers a rapid synthesis (10 minutes) with a respectable yield of 71.5%.

  • Green Chemistry Approach: The solvent-free grinding technique represents a more environmentally friendly approach by eliminating the need for organic solvents.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and 4-chlorochalcone are provided below.

Synthesis of this compound (Conventional Method) [1]

  • Reactant Preparation: Dissolve 4-bromoacetophenone in ethanol in a round-bottom flask.

  • Addition of Benzaldehyde: To the stirred solution, add an equimolar amount of benzaldehyde.

  • Catalyst Addition: Slowly add an aqueous solution of 10% sodium hydroxide (NaOH) to the reaction mixture.

  • Reaction: Continue stirring the mixture at room temperature for 3 hours.

  • Isolation: The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water until the filtrate is neutral and then recrystallized from ethanol to yield pure this compound.

Synthesis of 4-chlorochalcone (Solvent-Free Grinding Method)

  • Reactant Preparation: In a mortar, combine equimolar amounts of acetophenone and 4-chlorobenzaldehyde.

  • Catalyst Addition: Add one equivalent of solid sodium hydroxide (NaOH) to the mixture.

  • Grinding: Grind the mixture using a pestle for 10 minutes. The mixture will typically turn into a paste and then solidify.

  • Isolation: The solid product is collected and washed with water.

  • Purification: The crude 4-chlorochalcone can be further purified by recrystallization from 95% ethanol.

Synthesis Workflow

The general workflow for the Claisen-Schmidt condensation, applicable to both chalcones, is illustrated below.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_process Reaction cluster_products Products Acetophenone Substituted Acetophenone ReactionVessel Claisen-Schmidt Condensation Acetophenone->ReactionVessel Benzaldehyde Substituted Benzaldehyde Benzaldehyde->ReactionVessel Chalcone Chalcone (Crude Product) ReactionVessel->Chalcone Purification Purification (Recrystallization) Chalcone->Purification PurifiedChalcone Purified Chalcone Catalyst Base Catalyst (e.g., NaOH) Catalyst->ReactionVessel Solvent Solvent (e.g., Ethanol or Solvent-free) Solvent->ReactionVessel Purification->PurifiedChalcone

Caption: General workflow of Chalcone synthesis via Claisen-Schmidt condensation.

References

Validating the trans Configuration of 4'-Bromochalcone via ¹H NMR Coupling Constants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and materials science, the precise stereochemistry of a molecule is paramount to its function. For α,β-unsaturated ketones like chalcones, the geometric configuration about the double bond dictates its three-dimensional structure and, consequently, its biological activity and material properties. This guide provides a comprehensive comparison and detailed experimental protocol for validating the thermodynamically favored trans configuration of 4'-Bromochalcone by analyzing the vicinal coupling constants of its vinylic protons in ¹H NMR spectroscopy.

Comparative Analysis of Coupling Constants

The magnitude of the coupling constant (J-value) between two vicinal protons on a double bond is dihedral angle-dependent, as described by the Karplus equation. This dependency provides a reliable method to distinguish between cis and trans isomers. Protons in a trans configuration (dihedral angle of ~180°) exhibit a significantly larger coupling constant than those in a cis configuration (dihedral angle of ~0°).

For chalcones and related α,β-unsaturated systems, this difference is pronounced and serves as a definitive diagnostic tool. The following table summarizes the expected and experimentally observed coupling constants.

Isomer ConfigurationTypical JHα-Hβ Range (Hz)Experimental JHα-Hβ for this compound (Hz)
trans (E)12 - 18[1][2][3]~15.7[4]
cis (Z)6 - 12[1][2][3]Not typically observed due to steric hindrance

The experimental data for this compound, with a coupling constant of approximately 15.7 Hz, unequivocally supports the formation of the trans isomer[4]. This is consistent with numerous reports for other chalcone derivatives, where coupling constants in the range of 15.2 to 15.8 Hz are indicative of an E geometry[5]. The Claisen-Schmidt condensation, the primary synthetic route to chalcones, almost exclusively yields the more stable trans isomer[6].

Experimental Protocol

This section details the methodology for the synthesis of this compound and its subsequent analysis by ¹H NMR to validate its stereochemistry.

Synthesis of this compound via Claisen-Schmidt Condensation [4][6]

  • Reactant Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (1 equivalent) in ethanol.

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1 equivalent).

  • Catalysis: Add an aqueous solution of a base, such as 10% sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the mixture[4][6].

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

¹H NMR Spectroscopic Analysis [4][7][8]

  • Sample Preparation: Prepare a solution of the purified this compound in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) at a typical concentration for NMR analysis (5-10 mg/mL).

  • Instrumentation: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal resolution.

  • Data Acquisition: Record the spectrum, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Spectral Analysis:

    • Identify the signals corresponding to the vinylic protons (Hα and Hβ). In this compound, these typically appear as doublets in the range of 7.4-7.9 ppm[4].

    • Measure the distance in Hertz (Hz) between the two peaks of each doublet. This value is the coupling constant, J.

    • A J value in the range of 12-18 Hz confirms the trans configuration of the double bond[1][2][3]. For this compound, a value of ~15.7 Hz is expected[4].

Workflow for Stereochemical Validation

The logical flow from synthesis to stereochemical confirmation is illustrated in the diagram below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_validation Validation A 4-Bromoacetophenone + Benzaldehyde B Claisen-Schmidt Condensation (Base-catalyzed) A->B C Crude this compound B->C D Recrystallization C->D E ¹H NMR Spectroscopy D->E F Measure Vinylic Proton Coupling Constant (J) E->F G J ≈ 15-16 Hz? F->G H trans-4'-Bromochalcone (Validated) G->H Yes I cis Isomer or Impurity (Further Investigation Needed) G->I No

Caption: Workflow for the synthesis and stereochemical validation of trans-4'-Bromochalcone.

References

The Therapeutic Potential of 4'-Bromochalcone: A Comparative Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This scaffold has garnered significant attention in medicinal chemistry due to its synthetic accessibility and a wide spectrum of pharmacological activities. The introduction of a bromine atom at the 4'-position of the chalcone core, yielding 4'-Bromochalcone, has been shown to modulate its biological profile, enhancing its potential as a therapeutic agent. This guide provides a comprehensive literature review of the therapeutic potential of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. We present comparative data, detailed experimental protocols, and visualizations of key signaling pathways to offer a valuable resource for researchers in the field.

Anticancer Potential

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of this compound and its derivatives against several human cancer cell lines, with comparisons to other chalcones and the standard chemotherapeutic drug, Doxorubicin.

CompoundCancer Cell LineIC50 ValueComparison CompoundIC50 ValueReference
1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-onT47D (Breast)45 µM--[1]
(E)-3-(4-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-onMCF-7 (Breast)21.62 µg/mL--[2]
Novel brominated chalcone derivative (H72)Gastric cancer cell lines3.57 - 5.61 μM--[2]
4c (indole ring-B chalcone derivative with 6-bromide)HeLa (Cervical)0.025 µMCombretastatin A-4 (CA-4)-[3]
4c (indole ring-B chalcone derivative with 6-bromide)U937 (Leukemia)0.025 µMCombretastatin A-4 (CA-4)-[3]
Chalcone derivativeMGC-803 (Gastric)-Doxorubicin-[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[4]

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (various concentrations) incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Potential

Chalcones are known to possess anti-inflammatory properties, and this compound is no exception. Its mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway.

Comparative Anti-inflammatory Activity

The following table compares the in vitro anti-inflammatory activity of this compound derivatives with the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.

CompoundAssayIC50 ValueComparison CompoundIC50 ValueReference
Indole based chalcone derivative (IC9)COX-2 activity---[5]
2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidineIn vivo anti-inflammatoryPotentIbuprofenStandard[6]
Chalcone derivativesCOX-2 inhibition-Celecoxib-[7]
Chalcone derivativesCOX-1 and COX-2 inhibition-Indomethacin81.44 ± 6.5 µM (COX-1), 91 ± 9.5 µM (COX-2)[8]
Experimental Protocol: COX-2 Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Materials:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin E2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the COX-2 enzyme in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme solution, and different concentrations of this compound. Include a vehicle control and a positive control (a known COX-2 inhibitor like celecoxib). Incubate for a specific period to allow the compound to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation time, stop the reaction (e.g., by adding a stopping reagent).

  • Detection: Measure the amount of prostaglandin E2 produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound. Determine the IC50 value from the dose-response curve.

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway plays a central role in regulating the inflammatory response. This compound has been suggested to exert its anti-inflammatory effects by inhibiting this pathway. The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Molecular docking studies suggest that chalcones can bind to components of the NF-κB pathway, thereby inhibiting its activation.[9]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Potential

Several studies have highlighted the antimicrobial properties of chalcones against a range of pathogenic bacteria and fungi. The presence and position of substituents on the aromatic rings can significantly influence their antimicrobial efficacy.

Comparative Antimicrobial Activity

The following table presents the antimicrobial activity of this compound and its derivatives against common bacterial strains, with comparisons to other chalcones and the standard antibiotic, Ciprofloxacin.

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)Comparison CompoundMIC (µg/mL)Reference
4-bromo-3′,4′-dimethoxysubstituted chalconeEscherichia coli11 ± 0.3---[10]
4-bromo-3′,4′-dimethoxysubstituted chalconeSalmonella typhimurium15 ± 0.7---[10]
E4,4'-Bromo-4-methylchalconeMRSA-16--[10]
Chalcone derivative (6a)Staphylococcus aureus-3.12 µMCiprofloxacin-[10]
Sanjuanolide (natural chalcone)Staphylococcus aureus-12.5--[11]
Nitro chalcone derivativeStaphylococcus aureus--Ciprofloxacin-[12]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar plates

  • Sterile swabs

  • Filter paper disks (6 mm)

  • This compound solution

  • Standard antibiotic disks (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a sterile broth.

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place filter paper disks impregnated with a known concentration of this compound onto the agar surface. Also, place a standard antibiotic disk as a positive control and a disk with the solvent as a negative control.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_testing Testing cluster_measurement Measurement prep_inoculum Prepare standardized bacterial inoculum streak_plate Streak inoculum onto agar plate prep_inoculum->streak_plate prep_plates Prepare Mueller-Hinton agar plates prep_plates->streak_plate place_disks Place this compound and control disks streak_plate->place_disks incubate Incubate at 37°C for 16-24h place_disks->incubate measure_zones Measure zones of inhibition (mm) incubate->measure_zones interpret Interpret results measure_zones->interpret

Caption: Workflow of the Kirby-Bauer disk diffusion test.

Conclusion

The collective evidence from the literature strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Its demonstrated efficacy against cancer cells, its ability to modulate key inflammatory pathways, and its antimicrobial activity warrant further investigation. The comparative data presented in this guide highlight its potential to rival or even surpass existing compounds in certain therapeutic areas. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate future research and accelerate the translation of these promising preclinical findings into clinical applications. Further studies focusing on in vivo efficacy, pharmacokinetic profiling, and safety assessment are crucial next steps in realizing the full therapeutic potential of this compound and its derivatives.

References

Unveiling the Anticancer Potential of 4'-Bromochalcone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel anticancer agents, chalcones have emerged as a promising class of compounds due to their diverse pharmacological activities. This guide offers a comprehensive comparison of the anticancer efficacy of 4'-Bromochalcone against other notable chalcone derivatives, providing researchers, scientists, and drug development professionals with a synthesis of available experimental data to inform future research and development efforts.

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] Their anticancer effects are attributed to various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) in cancer cells. The substitution pattern on the aromatic rings plays a crucial role in modulating their biological activity.[2][3]

This comparative guide focuses on this compound, a derivative with a bromine atom on one of its phenyl rings, and evaluates its anticancer performance relative to other chalcones with different substitutions, such as methoxy and hydroxyl groups.

Comparative Anticancer Efficacy: A Data-Driven Overview

The anticancer activity of chalcones is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound. The following table summarizes the reported IC50 values for this compound and other selected chalcone derivatives against various human cancer cell lines.

Chalcone DerivativeCancer Cell LineIC50 (µM)Reference
This compound MGC803 (Gastric)3.57 - 5.61[4]
HGC27 (Gastric)3.57 - 5.61[4]
SGC7901 (Gastric)3.57 - 5.61[4]
Licochalcone AA549 (Lung)~33.3[2]
MCF-7 (Breast)~33.3[2]
T24 (Bladder)~33.3[2]
trans-ChalconeMCF-7 (Breast)53.73[5]
3-Bromo-4-hydroxy-5-methoxy ChalconeK562 (Leukemia)≤ 3.86[6]
MDA-MB-231 (Breast)≤ 3.86[6]
SK-N-MC (Neuroblastoma)≤ 3.86[6]
4-Methoxy ChalconeHepG2 (Liver)> 100[1]
2',6'-Dimethoxy ChalconeHepG2 (Liver)14.8[1]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

The data suggests that this compound exhibits potent anticancer activity, particularly against gastric cancer cell lines, with IC50 values in the low micromolar range.[4] In comparison, Licochalcone A and trans-Chalcone show significantly higher IC50 values against other cancer cell lines, indicating lower potency.[2][5] Notably, a chalcone derivative with multiple substitutions, 3-bromo-4-hydroxy-5-methoxy chalcone, demonstrates very high potency across several cell lines.[6] The presence and position of substituents like methoxy groups can significantly influence the anticancer activity, as seen in the comparison between 4-Methoxy Chalcone and 2',6'-Dimethoxy Chalcone.[1]

Mechanisms of Anticancer Action

The anticancer efficacy of chalcones is underpinned by their ability to modulate various cellular signaling pathways, leading to cancer cell death.

anticancer_mechanisms Chalcones Chalcones ROS ↑ Reactive Oxygen Species (ROS) Chalcones->ROS Apoptosis Induction of Apoptosis Chalcones->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) Chalcones->CellCycleArrest ROS->Apoptosis CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath CancerCell Cancer Cell

Caption: Key anticancer mechanisms of chalcone derivatives.

One of the primary mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. This is often mediated by an increase in intracellular reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.[4] Furthermore, many chalcones, including this compound, have been shown to cause cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cell proliferation.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the standardized methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

mtt_assay_workflow A Seed cancer cells in a 96-well plate and incubate B Treat cells with varying concentrations of chalcones A->B C Add MTT solution and incubate for 2-4 hours B->C D Add solubilization solution (e.g., DMSO) C->D E Measure absorbance at 570 nm using a microplate reader D->E

Caption: Workflow of the MTT cell viability assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis in cells treated with chalcones.

  • Cell Treatment and Harvesting: Cancer cells are treated with the chalcone of interest. After incubation, both adherent and floating cells are collected.

  • Staining: The cells are washed and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the chalcone and then harvested and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Structure-Activity Relationship: The Role of Substituents

The anticancer efficacy of chalcones is intricately linked to their chemical structure. The nature and position of substituents on the aromatic rings significantly influence their biological activity.

structure_activity_relationship Chalcone Chalcone Scaffold Ring A α,β-Unsaturated Carbonyl System Ring B Activity Anticancer Activity Chalcone->Activity Influences Substituents Substituents (e.g., -Br, -OCH3, -OH) Substituents->Chalcone:head Modify

Caption: Influence of substituents on chalcone's anticancer activity.

  • Halogen Substitution: The presence of a halogen atom, such as bromine in this compound, can enhance the lipophilicity of the molecule, potentially improving its cellular uptake. The electron-withdrawing nature of halogens can also influence the reactivity of the α,β-unsaturated carbonyl system, which is a key pharmacophore for anticancer activity.

  • Methoxy Substitution: The position and number of methoxy groups can have a varied impact. In some cases, methoxy groups can increase the anticancer potency, while in others, they may have a lesser effect or even decrease activity. This highlights the importance of the specific substitution pattern.[1]

  • Hydroxyl Substitution: Hydroxyl groups can participate in hydrogen bonding, which may be important for the interaction of the chalcone with its biological targets.

Conclusion

This comparative guide underscores the potential of this compound as a promising anticancer agent, exhibiting potent activity against gastric cancer cells. The presented data, alongside the outlined experimental protocols, provide a valuable resource for researchers in the field of anticancer drug discovery. The structure-activity relationships discussed highlight the importance of substituent modifications in optimizing the anticancer efficacy of chalcones. Further in-depth comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of this compound and other promising chalcone derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 4'-Bromochalcone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4'-Bromochalcone, a brominated organic compound. Adherence to these guidelines is critical due to its potential hazards, including skin and eye irritation, respiratory irritation, and long-term adverse effects on aquatic life.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions required in case of accidental exposure.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Safety glasses with side-shields or chemical goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a fume hood.

In the event of accidental contact, follow these first-aid measures:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]

  • After skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If inhaled: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service.[2] Attempting to neutralize or chemically alter the compound without a validated protocol can be dangerous and is not advised.

Step 1: Waste Segregation

Proper segregation is the first critical step in chemical waste management.

  • Designate a specific waste container: this compound is a halogenated organic solid. It should be collected in a designated, properly labeled hazardous waste container.

  • Avoid mixing: Do not mix this compound with other waste streams, particularly non-halogenated organic waste, to prevent complex and costly disposal procedures.

Step 2: Packaging the Waste

For solid waste like this compound:

  • Use a suitable container: The waste container should be made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE). It must have a secure, tight-fitting lid.

  • Inerting small residues: For trace amounts or residues from cleaning up spills, mix with an inert absorbent material like sand or vermiculite before placing it in the waste container.[1]

  • Securely seal the container: Ensure the lid is tightly closed to prevent any leaks or spills.

Step 3: Labeling the Waste Container

Proper labeling is a legal and safety requirement. The label on the hazardous waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The CAS Number: 22966-09-2.

  • The hazard pictograms (e.g., irritant, environmentally hazardous).

  • The date of accumulation.

  • The name and contact information of the generating laboratory or researcher.

Step 4: Storage Pending Disposal

  • Store in a designated area: Keep the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure proper storage conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office: Your EHS department will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Follow institutional protocols: Adhere to all internal procedures for waste pickup requests and documentation.

  • Handover to authorized personnel: Only transfer the waste to personnel who are authorized and trained to handle hazardous materials.

Experimental Protocols

Currently, there are no widely published and validated experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. The standard and recommended procedure is collection and disposal by a licensed hazardous waste management company.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Disposal start This compound Waste Generated segregate Segregate as Halogenated Organic Waste start->segregate package Package in a sealed, compatible container (mix with inert material if necessary) segregate->package label_waste Label container with: - 'Hazardous Waste' - Chemical Name & CAS - Hazard Pictograms - Date & Contact Info package->label_waste store Store in designated Satellite Accumulation Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Handover to Licensed Hazardous Waste Company contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4'-Bromochalcone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4'-Bromochalcone

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a versatile compound utilized in pharmaceutical development and organic synthesis.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment.[2][3][4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard Summary:

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.H302
Skin Corrosion/Irritation (Category 2)Causes skin irritation.H315
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.H319
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.H335
Hazardous to the Aquatic Environment, Long-term HazardToxic to aquatic life with long lasting effects.H411[3]

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with these hazards, the following PPE is mandatory when handling this compound.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Safety glasses with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved standards.[2]
Hand Protection Chemical-impermeable gloves.Inspected prior to use and disposed of in accordance with good laboratory practices.[2][5]
Skin and Body Protection A complete suit protecting against chemicals or a lab coat.---
Respiratory Protection To be used if exposure limits are exceeded or if irritation is experienced.Full-face respirator.[5]
Safe Handling and Storage Procedures

Proper operational procedures are critical to minimize exposure and maintain the integrity of the compound.

Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures that may generate dust or aerosols, use a fume hood.[4]

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of damage.

  • Dispensing: Avoid the formation of dust and aerosols during weighing and transfer.[2]

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing.[2]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][4]

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry area away from direct sunlight and heat sources.[4]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the product from entering drains.[2]

  • Clean-up:

    • Wear all required PPE.

    • Sweep up the spilled material without creating dust.

    • Collect the material in a suitable, closed container for disposal.[2]

First Aid Procedures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Immediately wash off with soap and plenty of water. If skin irritation persists, consult a physician.[2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Disposal Plan

The disposal of this compound and its contaminated materials must be handled responsibly to prevent environmental contamination.

Disposal Protocol:

  • Waste Collection: Collect surplus and non-recyclable this compound in a suitable, labeled, and closed container.

  • Contaminated Materials: Dispose of contaminated gloves and other protective equipment after use in accordance with applicable laws and good laboratory practices.[2]

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[2] Do not allow the product to enter drains.[2]

Visualized Workflow for Handling this compound

To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key workflows.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Inspect PPE Inspect PPE Select PPE->Inspect PPE Prepare Work Area Prepare Work Area Inspect PPE->Prepare Work Area Weigh and Transfer Weigh and Transfer Prepare Work Area->Weigh and Transfer Perform Experiment Perform Experiment Weigh and Transfer->Perform Experiment Avoid Dust/Aerosols Avoid Dust/Aerosols Weigh and Transfer->Avoid Dust/Aerosols Perform Experiment->Avoid Dust/Aerosols Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Segregate Waste Segregate Waste Clean Work Area->Segregate Waste Dispose via Licensed Service Dispose via Licensed Service Segregate Waste->Dispose via Licensed Service Wash Hands Wash Hands Dispose via Licensed Service->Wash Hands

Caption: Workflow for the safe handling of this compound.

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Ensure Ventilation Ensure Ventilation Evacuate Area->Ensure Ventilation Wear Full PPE Wear Full PPE Ensure Ventilation->Wear Full PPE Contain Spill Contain Spill Wear Full PPE->Contain Spill Collect Material Collect Material Contain Spill->Collect Material Place in Closed Container Place in Closed Container Collect Material->Place in Closed Container Dispose as Hazardous Waste Dispose as Hazardous Waste Place in Closed Container->Dispose as Hazardous Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.